molecular formula C5H4N4OS B1436514 6-Hydroxy-8-mercaptopurine CAS No. 6305-94-8

6-Hydroxy-8-mercaptopurine

Cat. No.: B1436514
CAS No.: 6305-94-8
M. Wt: 168.18 g/mol
InChI Key: BGSBOXCITZLNQI-UHFFFAOYSA-N
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Description

6-Hydroxy-8-mercaptopurine is a useful research compound. Its molecular formula is C5H4N4OS and its molecular weight is 168.18 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Hydroxy-8-mercaptopurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Hydroxy-8-mercaptopurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-8-mercaptopurine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-sulfanylidene-7,9-dihydro-1H-purin-6-one
Source PubChem
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InChI

InChI=1S/C5H4N4OS/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSBOXCITZLNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212380
Record name SQ 21978
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Molecular Weight

168.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6305-94-8
Record name 1,7,8,9-Tetrahydro-8-thioxo-6H-purin-6-one
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Record name 8-Thiohypoxanthine
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Record name SQ 21978
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Record name 1,7,8,9-tetrahydro-8-thioxo-6H-purin-6-one
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Foundational & Exploratory

The role of 6-Hydroxy-8-mercaptopurine in 6-mercaptopurine metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Oxidative Metabolism of 6-Mercaptopurine: Elucidating the Role of 8-Oxo-6-Mercaptopurine and Key Intermediates

Introduction

6-Mercaptopurine (6-MP), a cornerstone of therapy for acute lymphoblastic leukemia (ALL) and a vital immunosuppressant for inflammatory bowel disease (IBD), functions as a purine antimetabolite.[1] Its clinical utility, however, is not guaranteed by administration alone. As a prodrug, 6-MP's therapeutic efficacy and toxicity are dictated by a complex and competing network of metabolic pathways within the body.[1][2] Upon absorption, 6-MP faces three potential fates: anabolic activation to cytotoxic thioguanine nucleotides, S-methylation to metabolites associated with hepatotoxicity, or oxidative catabolism to inactive products.[3]

This guide, intended for researchers, clinicians, and drug development professionals, provides an in-depth analysis of the oxidative inactivation pathway. This route is paramount as it governs the first-pass metabolism of 6-MP, significantly impacting its bioavailability and creating a potential nexus for drug-drug interactions.[3] We will dissect the enzymatic machinery responsible, clarify the long-standing debate surrounding the principal metabolic intermediates—specifically the role of 8-oxo-6-mercaptopurine (a tautomer of 6-hydroxy-8-mercaptopurine)—and provide the technical methodologies required to investigate these critical biotransformations.

Section 1: The Competing Fates of 6-Mercaptopurine

The intracellular journey of 6-MP is a critical juncture where its therapeutic destiny is decided. The balance between activation and catabolism determines whether the drug will exert its desired cytotoxic effect or be shunted towards inactivation or toxicity.

cluster_anabolic Anabolic Pathway (Activation) cluster_methylation Methylation Pathway (Inactivation/Toxicity) cluster_oxidation Oxidative Pathway (Inactivation) MP 6-Mercaptopurine (6-MP) TIMP 6-Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) (Inactive/Hepatotoxic) MP->MMP TPMT Intermediates Oxidized Intermediates (6-TX, 8-oxo-6MP) MP->Intermediates XO, AOX TGNs Thioguanine Nucleotides (TGNs) (Active/Cytotoxic) TIMP->TGNs Multi-step Enzymatic Conversion TUA 6-Thiouric Acid (6-TUA) (Inactive) Intermediates->TUA XO, AOX, XDH

Figure 1: High-level overview of the three major competing metabolic pathways for 6-mercaptopurine.

Anabolic Pathway (Activation): The therapeutic action of 6-MP is dependent on its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP is subsequently metabolized through a series of enzymatic steps into thioguanine nucleotides (TGNs).[4] These active metabolites exert their cytotoxic effects by incorporating into DNA and RNA, thereby inducing apoptosis and halting cell proliferation.[4]

Methylation Pathway (Inactivation and Toxicity): The enzyme thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP).[5] This pathway is a form of catabolism, as 6-MMP is not a precursor to active TGNs. Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, shunting metabolism towards the anabolic pathway and increasing the risk of severe myelosuppression due to high TGN levels.[5] Conversely, high levels of 6-MMP metabolites have been associated with hepatotoxicity.[6]

Oxidative Pathway (Inactivation): This is a major catabolic route that converts 6-MP into inactive, readily excretable metabolites, primarily 6-thiouric acid (6-TUA).[7][8] This pathway is largely mediated by the molybdoflavoenzymes xanthine oxidase (XO) and aldehyde oxidase (AOX) in the liver and intestine.[1] Because this process occurs extensively during first-pass metabolism, it is a primary reason for the low oral bioavailability of 6-MP.[1][3]

Section 2: The Oxidative Pathway - A Tale of Two Intermediates

The precise sequence of events in the oxidation of 6-MP to 6-TUA has been a subject of scientific debate. The core of this discussion revolves around the identity of the primary intermediate metabolite.

Historical Perspective vs. Current Evidence Early pharmacokinetic studies proposed a pathway where 6-MP was first oxidized at the C8 position to form 8-oxo-6-mercaptopurine (8-oxo-6MP), which was then subsequently converted to 6-thiouric acid.[1] This metabolite, 8-oxo-6MP, is a tautomer of 6-hydroxy-8-mercaptopurine.

However, more recent and detailed in vitro investigations using pooled human liver cytosol (HLC) have provided compelling evidence for an alternative, and likely predominant, pathway.[1] These studies demonstrate that 6-MP is metabolized to 6-TUA sequentially, with 6-thioxanthine (6-TX) serving as the key intermediate.[1] While 8-oxo-6MP is confirmed to be an in vivo metabolite of 6-MP, its role as the principal intermediate in the flux towards 6-TUA is now largely considered minor compared to the 6-TX pathway.[1]

G cluster_main Predominant Pathway (Current Evidence) cluster_minor Alternative Pathway (Historical View) MP_main 6-Mercaptopurine TX 6-Thioxanthine (6-TX) MP_main->TX XO, AOX TUA_main 6-Thiouric Acid (6-TUA) TX->TUA_main XO, XDH, AOX MP_minor 6-Mercaptopurine OXO 8-Oxo-6-mercaptopurine (6-Hydroxy-8-mercaptopurine) MP_minor->OXO XO (?) TUA_minor 6-Thiouric Acid (6-TUA) OXO->TUA_minor XO (?)

Figure 2: Competing intermediate pathways in the oxidative metabolism of 6-MP to 6-TUA.

Section 3: Key Enzymatic Players in Oxidative Metabolism

The conversion of 6-MP to its inactive oxidative metabolites is catalyzed by a family of closely related molybdoflavoenzymes.[1] Understanding the specific roles and characteristics of these enzymes is fundamental to predicting drug metabolism and potential interactions.

Xanthine Oxidase (XO) XO is the most well-characterized enzyme in this pathway. It is highly expressed in the liver and intestine and plays a critical role in the first-pass metabolism of 6-MP.[3]

  • Function: XO is involved in both the conversion of 6-MP to 6-TX and the subsequent oxidation of 6-TX to 6-TUA.[1]

  • Clinical Significance: The profound impact of XO on 6-MP clearance is highlighted by the significant drug-drug interaction with XO inhibitors like allopurinol and febuxostat. Co-administration of these drugs can dramatically increase 6-MP plasma concentrations, necessitating a significant reduction in the 6-MP dose to avoid life-threatening myelosuppression.[9]

Aldehyde Oxidase (AOX) AOX is another molybdoflavoenzyme with broad substrate specificity that contributes to 6-MP metabolism.

  • Function: While XO appears to be the primary catalyst for the initial oxidation step, both XO and AOX are involved in the conversion of the 6-TX intermediate to 6-TUA.[1] Studies using specific inhibitors have shown that AOX significantly contributes to the overall production of 6-TUA from 6-TX.[10]

  • Clinical Significance: The role of AOX introduces another layer of complexity regarding drug-drug interactions. Various drugs, including certain antidepressants and antipsychotics, are known to inhibit AOX.[10] While the clinical impact is less pronounced than with XO inhibitors, co-medication with strong AOX inhibitors could potentially alter thiopurine pharmacokinetics.

Xanthine Dehydrogenase (XDH) XDH is an interconvertible form of xanthine oxidoreductase that preferentially uses NAD+ as an electron acceptor. In vivo, this form is predominant. Studies have shown that in the presence of NAD+, XDH contributes to the formation of both the 6-TX intermediate and the final 6-TUA product in human liver cytosol.[1]

Table 1: Summary of Enzyme Roles in 6-MP Oxidation

EnzymeReaction Step(s) CatalyzedLocationClinical Relevance
Xanthine Oxidase (XO) 6-MP → 6-TX6-TX → 6-TUALiver, IntestineMajor role in first-pass metabolism. Inhibition by allopurinol requires 6-MP dose reduction.[3][9]
Aldehyde Oxidase (AOX) 6-MP → 6-TX6-TX → 6-TUALiverContributes to overall oxidation, especially of the 6-TX intermediate. Potential for drug-drug interactions.[1][10]
Xanthine Dehydrogenase (XDH) 6-TX → 6-TUALiverContributes to metabolite formation in the presence of NAD+.[1]

Section 4: Methodologies for Studying 6-MP Oxidative Metabolism

To dissect the contributions of individual enzymes and accurately quantify the formation of metabolites, a robust in vitro experimental system coupled with sensitive analytical techniques is essential.

G cluster_exp Experimental Workflow Incubation Step 1: In Vitro Incubation (Human Liver Cytosol + 6-MP ± Inhibitors) Quenching Step 2: Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Processing Step 3: Sample Processing (Protein Precipitation, Centrifugation) Quenching->Processing Analysis Step 4: HPLC-UV Analysis (Separation & Quantification) Processing->Analysis Data Step 5: Data Interpretation (Metabolite Formation Rate) Analysis->Data

Figure 3: Standard experimental workflow for studying in vitro 6-MP metabolism.

Protocol 1: In Vitro Metabolism Assay using Human Liver Cytosol

Objective: To quantify the formation of 6-MP oxidative metabolites (6-TX, 8-oxo-6MP, 6-TUA) and to differentiate the catalytic roles of XO and AOX.

Causality Behind Experimental Design:

  • Human Liver Cytosol (HLC): This is the chosen matrix because it contains the primary enzymes of interest (XO, AOX, XDH) in their native environment, providing a clinically relevant system.[1]

  • Specific Enzyme Inhibitors: The use of highly specific inhibitors is the cornerstone of this protocol. Febuxostat is used to selectively inhibit XO, while a compound like raloxifene can be used to inhibit AOX.[1] By comparing metabolite formation in the absence and presence of these inhibitors, one can deduce the relative contribution of each enzyme to a specific reaction step. This approach provides a self-validating system to confirm enzyme activity.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLC on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of 6-MP, febuxostat, and raloxifene in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, HLC (e.g., to a final concentration of 1 mg/mL protein), and either an inhibitor or vehicle control. For assessing XDH activity, include NAD+ (e.g., 1 mM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding 6-MP to a final desired concentration (e.g., 100 µM).

  • Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes). Time-course experiments are recommended to ensure initial velocity conditions.

  • Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). This step simultaneously quenches the reaction and precipitates proteins.

  • Sample Processing: Vortex the tubes vigorously, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

  • Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-UV Analysis of 6-MP and Metabolites

Objective: To achieve baseline separation and accurate quantification of 6-MP, 6-TX, 8-oxo-6MP, and 6-TUA from the in vitro reaction supernatant.

Causality Behind Experimental Design:

  • Reversed-Phase HPLC: This is the standard technique for separating small polar molecules like purine analogues. A C18 column provides the necessary hydrophobic stationary phase.

  • Gradient Elution: A gradient of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically required to resolve the parent drug and its more polar metabolites within a reasonable run time.

  • UV Detection: Purine and thiopurine rings have strong UV absorbance, making UV detection a simple, robust, and cost-effective method for quantification.

Step-by-Step Methodology:

  • System Setup:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.5.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at a wavelength optimal for all compounds, typically around 320-340 nm.

    • Gradient: A typical gradient might start at 100% Mobile Phase A, ramping linearly to 30% Mobile Phase B over 15 minutes, followed by a wash and re-equilibration step. This must be optimized empirically.

  • Quantification (Self-Validation):

    • Standard Curves: Prepare serial dilutions of analytical standards for 6-MP, 6-TX, 8-oxo-6MP, and 6-TUA in the reaction termination solution.

    • Calibration: Inject the standards to generate a calibration curve for each analyte, plotting peak area ratio (analyte/internal standard) versus concentration.

    • Analysis: Inject the unknown samples. Determine the concentrations of each metabolite by interpolating their peak area ratios from the respective calibration curves.

Conclusion and Future Directions

The oxidative metabolism of 6-mercaptopurine is a critical determinant of its clinical pharmacology. While historically attributed to a pathway involving 8-oxo-6-mercaptopurine, current evidence strongly supports a predominant route via a 6-thioxanthine intermediate. This inactivation pathway is driven by the concerted action of xanthine oxidase, aldehyde oxidase, and xanthine dehydrogenase. The central role of XO, in particular, has profound clinical implications, mandating careful dose management when co-administered with XO inhibitors.

Future research should aim to definitively quantify the relative flux through the 6-TX versus 8-oxo-6MP pathways in vivo. The development of humanized animal models with active AOX may provide a better platform to explore the clinical significance of AOX-mediated metabolism and drug interactions. A more complete understanding of this metabolic network will continue to enhance our ability to optimize thiopurine therapy, maximizing efficacy while minimizing toxicity for patients.

References

  • Bains, A., et al. (2014). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. National Institutes of Health. [Link]

  • Kalra, S., et al. (2007). mercaptopurine: Topics by Science.gov. Science.gov. [Link]

  • Dr. Mungli. (2018). 6 Mercaptopurine Mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). The metabolism of 6-mercaptopurine. ResearchGate. [Link]

  • Gauthier, J., et al. (2018). 6-mercaptopurine promotes energetic failure in proliferating T cells. National Institutes of Health. [Link]

  • Shah, N., & Tadisina, K. (2023). Mercaptopurine. StatPearls - NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Detailed 6-mercaptopurine metabolic pathways presenting the enzymes.... ResearchGate. [Link]

  • Nishikawa, M., et al. (2025). Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism. Biological and Pharmaceutical Bulletin. [Link]

  • Nishikawa, M., et al. (2025). Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction scheme showing metabolites of 6-Mercaptopurine formed by phosphoribosylation (anabolic), methylation and oxidation (catabolic) pathways. ResearchGate. [Link]

  • Wang, L., et al. (2010). 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Mercaptopurine. Wikipedia. [Link]

Sources

An In-depth Technical Guide to 6-Hydroxy-8-mercaptopurine: A Key Metabolite of Mercaptopurine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the physical and chemical properties of 6-Hydroxy-8-mercaptopurine, a critical intermediate in the metabolic pathway of the widely used therapeutic agent, 6-mercaptopurine. Given that the scientific literature predominantly discusses this compound in its role as a metabolite, this document is structured to reflect its significance in that context, while also presenting its known intrinsic properties.

Introduction and Nomenclature

6-Hydroxy-8-mercaptopurine is a purine analog that plays a crucial role in the catabolism of the antineoplastic and immunosuppressive drug 6-mercaptopurine (6-MP). While not a therapeutic agent itself, understanding its properties is vital for researchers and clinicians working with 6-MP, as its formation and clearance can impact the parent drug's efficacy and toxicity.

This compound is known by several synonyms, which are often used interchangeably in scientific literature:

  • 8-hydroxy-6-mercaptopurine (8OH6MP)

  • 6-mercapto-8-hydroxypurine

  • 6-Thioxanthine

For clarity, this guide will primarily use the term 6-Hydroxy-8-mercaptopurine, with synonyms provided where appropriate.

Role in the Metabolic Pathway of 6-Mercaptopurine

6-mercaptopurine undergoes extensive metabolism in the body. One of the key pathways is its oxidation by the enzyme xanthine oxidase. This process involves the hydroxylation of 6-MP, leading to the formation of 6-Hydroxy-8-mercaptopurine as an intermediate. This intermediate is then further oxidized to the final, inactive metabolite, 6-thiouric acid, which is excreted in the urine.[1]

The metabolic conversion can be visualized as follows:

Metabolic Pathway of 6-Mercaptopurine 6-Mercaptopurine 6-Mercaptopurine 6-Hydroxy-8-mercaptopurine 6-Hydroxy-8-mercaptopurine 6-Mercaptopurine->6-Hydroxy-8-mercaptopurine Xanthine Oxidase 6-Thiouric_Acid 6-Thiouric_Acid 6-Hydroxy-8-mercaptopurine->6-Thiouric_Acid Xanthine Oxidase

Metabolic conversion of 6-Mercaptopurine.

This metabolic pathway is of significant clinical importance. Co-administration of xanthine oxidase inhibitors, such as allopurinol, can block this pathway, leading to increased levels of 6-mercaptopurine and its active metabolites, which necessitates a dose reduction of 6-MP to avoid severe toxicity.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of 6-Hydroxy-8-mercaptopurine are limited. However, computational data and information from its synonym, 6-Thioxanthine, are available.[2]

PropertyValueSource
Molecular Formula C₅H₄N₄OSPubChem[2]
Molecular Weight 168.18 g/mol PubChem[2]
Appearance Predicted to be a solid-
Hydrogen Bond Donors 3PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]
Rotatable Bond Count 0PubChem[2]
Exact Mass 168.01058 g/mol PubChem[2]
Topological Polar Surface Area 109 ŲPubChem[2]

Analytical Methodologies

The analysis of 6-Hydroxy-8-mercaptopurine is typically performed in conjunction with the parent drug and other metabolites in biological matrices such as human plasma. High-performance liquid chromatography (HPLC) and spectrophotometric methods are commonly employed.[3]

Sample Preparation from Human Plasma

A crucial first step in the analysis is the precipitation of plasma proteins to free the analytes for detection.[3]

Sample Preparation Workflow cluster_0 Plasma Sample Processing Plasma Plasma Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Analysis Analysis Supernatant_Collection->Analysis

General workflow for plasma sample preparation.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method allows for the separation and quantification of 6-Hydroxy-8-mercaptopurine from 6-mercaptopurine and other metabolites.[3]

Protocol: HPLC Analysis of 6-Hydroxy-8-mercaptopurine and Related Compounds [3]

  • Sample Injection: Inject a 50 µL aliquot of the prepared supernatant into the HPLC system.

  • Mobile Phase: Use a mobile phase consisting of a mixture of 0.05 mol L⁻¹ ammonium acetate (pH= 4.65) and acetonitrile in a 98:2 (v/v) ratio.

  • Stationary Phase: Employ a C-18 column (e.g., Perfectsil Target ODS-3 (5 µM), 250 x 4.6 mm) with a C-18 guard column.

  • Flow Rate: Maintain a flow rate of 1.0 mL/min.

  • Detection: Monitor the effluent using a UV detector at wavelengths of 255 nm and 340 nm.

Spectrophotometric Analysis with Multivariate Calibration

Due to spectral overlap between 6-mercaptopurine and its metabolites, spectrophotometric analysis requires the use of chemometric methods like Partial Least Squares (PLS-1) and Principal Component Regression (PCR) for simultaneous determination.[3]

Protocol: UV-Vis Spectrophotometric Analysis [3]

  • Spectral Acquisition: Record the UV spectra of the prepared samples over a range of 230-400 nm.

  • Data Analysis: Apply PLS-1 or PCR algorithms to the spectral data to resolve the contributions of each component (6-MP, 8-OH6MP, 6-thioxanthine, and 6-thiouric acid) to the total absorbance.

  • Quantification: Determine the concentration of each analyte based on the calibrated multivariate model.

The limit of detection for 8-hydroxy-6-mercaptopurine using these methods has been reported to be approximately 0.439 µmol L⁻¹ (PLS) and 0.418 µmol L⁻¹ (PCR).[3]

Chemical Reactivity and Stability

Information regarding the specific chemical reactivity and stability of isolated 6-Hydroxy-8-mercaptopurine is not extensively detailed in the available literature. As a purine analog containing both hydroxyl and thiol groups, it is expected to exhibit reactivity associated with these functional groups. Its stability in solution would likely be pH-dependent, similar to related purine compounds.

Biological Activity and Significance

The primary biological significance of 6-Hydroxy-8-mercaptopurine lies in its role as a metabolite of 6-mercaptopurine. Its formation represents a detoxification pathway, converting the active drug into an inactive, excretable form. The rate of its formation can therefore influence the therapeutic window of 6-mercaptopurine. There is currently no substantial evidence to suggest that 6-Hydroxy-8-mercaptopurine possesses significant independent biological or pharmacological activity.

Conclusion

6-Hydroxy-8-mercaptopurine is a pivotal, yet often overlooked, molecule in the pharmacology of 6-mercaptopurine. While not a therapeutic agent itself, its formation via xanthine oxidase is a critical step in the catabolism and clearance of its parent drug. A thorough understanding of its properties and the methods for its analysis is essential for researchers and clinicians aiming to optimize 6-mercaptopurine therapy and minimize its toxicity. Further research into the intrinsic properties of this metabolite could provide deeper insights into the overall metabolic profile of thiopurine drugs.

References

  • Wikipedia. (n.d.). Mercaptopurine. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. International Journal of Nanomedicine, 16, 1249–1263.
  • PubChem. (n.d.). 6-Mercaptopurine. Retrieved from [Link]

  • Gpatindia. (2020, January 6). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Retrieved from [Link]

  • Niazi, A., et al. (2015). Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. Iranian Journal of Pharmaceutical Research, 14(4), 1165–1174.
  • Yuan, R., et al. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. Molecules, 23(5), 1023.
  • Mayo Clinic. (2025, August 1). Mercaptopurine (oral route). Retrieved from [Link]

  • BC Cancer. (2018, April 1). DRUG NAME: Mercaptopurine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Mercaptopurine Monohydrate. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Mercaptopurine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Thioxanthine. Retrieved from [Link]

  • Pawelczyk, E., & Marciniec, B. (1988). The stability of 6-mercaptopurine riboside in neutral and basic medium. Die Pharmazie, 43(6), 415–417.
  • PubChem. (n.d.). 6-Mercaptopurine ribonucleoside triphosphate. Retrieved from [Link]

Sources

Spectroscopic Fingerprinting of 6-Hydroxy-8-mercaptopurine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectroscopic characteristics of 6-Hydroxy-8-mercaptopurine, a substituted purine of significant interest in medicinal chemistry and drug development. Given the compound's structural complexity and potential for tautomerism, a thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. This document will delve into the theoretical and practical aspects of UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this molecule, offering field-proven insights and detailed experimental protocols.

The Structural Nuances of 6-Hydroxy-8-mercaptopurine: The Critical Role of Tautomerism

Before delving into the spectroscopic data, it is crucial to address the tautomeric nature of 6-Hydroxy-8-mercaptopurine. The presence of hydroxyl and mercapto groups on the purine ring allows for the existence of several tautomeric forms. The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature, and it profoundly impacts the observed spectroscopic signatures.

The primary tautomeric forms to consider are the 6-oxo-8-thiol, 6-hydroxy-8-thione, and potentially zwitterionic forms. Theoretical studies on related 8-oxopurines suggest that the keto-enol and thione-thiol equilibria are highly sensitive to the surrounding environment[1]. In aqueous solutions, the oxo and thione forms are often favored[1]. Understanding this dynamic equilibrium is fundamental to interpreting the spectroscopic data, as the observed spectra will be a population-weighted average of the contributing tautomers.

Tautomers_of_6_Hydroxy_8_mercaptopurine cluster_0 6-Hydroxy-8-mercapto Tautomer cluster_1 6-Oxo-8-thione Tautomer cluster_2 Zwitterionic Forms T1 6-Hydroxy-8-thiol T2 6-Oxo-8-thione T1->T2 Keto-enol & Thione-thiol Tautomerization T3 Zwitterions T1->T3 Proton Transfer T2->T3 Proton Transfer

Caption: Tautomeric equilibria of 6-Hydroxy-8-mercaptopurine.

UV/Vis Spectroscopy: Probing the Electronic Transitions

UV/Vis spectroscopy provides valuable information about the conjugated purine system. The position and intensity of absorption maxima are sensitive to the electronic structure, which is directly influenced by the tautomeric form and the protonation state of the molecule.

Expected UV/Vis Spectral Features

Direct experimental spectra for 6-Hydroxy-8-mercaptopurine are not widely published. However, data from its metabolite, 8-hydroxo-6-mercaptopurine (a tautomer), and related purine analogs allow for an informed estimation of its UV/Vis characteristics[2]. Purine derivatives typically exhibit strong absorption bands in the UV region, arising from π → π* transitions within the aromatic system[3].

For 6-Hydroxy-8-mercaptopurine, one can anticipate complex UV spectra with multiple overlapping absorption bands. A study on the simultaneous determination of 6-mercaptopurine and its metabolites, including 8-hydroxo-6-mercaptopurine, highlighted the significant spectral overlap among these compounds, making multicomponent analysis challenging[2]. The absorption maxima are expected to be pH-dependent due to the ionization of the hydroxyl and thiol groups.

Table 1: Predicted UV/Vis Absorption Maxima for 6-Hydroxy-8-mercaptopurine Tautomers

Tautomeric FormPredicted λmax (nm)Solvent/pHRationale
6-Oxo-8-thiol~280-320Neutral pHBased on data for similar 6-oxopurines and 8-thiopurines. The extended conjugation of the oxo and thiol groups influences the absorption.
6-Hydroxy-8-thione~260-290Aprotic SolventsThe hydroxy and thione functionalities will have distinct electronic contributions compared to the oxo-thiol form.
Anionic SpeciesRed-shiftedAlkaline pHDeprotonation increases electron delocalization, leading to a bathochromic shift.
Experimental Protocol for UV/Vis Spectroscopy

The following protocol provides a robust framework for acquiring reliable UV/Vis spectra of 6-Hydroxy-8-mercaptopurine.

Step-by-Step Methodology:

  • Solvent Selection and Preparation:

    • Initiate by selecting a spectroscopic grade solvent in which the analyte is sufficiently soluble and stable. Methanol, ethanol, and aqueous buffers are common choices.

    • For pH-dependent studies, prepare a series of buffers (e.g., phosphate, borate) with known pH values. Ensure the buffer components do not absorb significantly in the wavelength range of interest.

  • Sample Preparation:

    • Prepare a stock solution of 6-Hydroxy-8-mercaptopurine of known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumental Analysis:

    • Use a calibrated dual-beam UV/Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the solvent blank.

    • Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, construct a calibration curve by plotting absorbance versus concentration.

    • For pH-dependent studies, plot λmax and absorbance as a function of pH to determine pKa values.

UV_Vis_Workflow Start Start: Obtain 6-Hydroxy-8-mercaptopurine Solvent Select & Prepare Spectroscopic Grade Solvent/Buffers Start->Solvent Stock Prepare Stock Solution (Known Concentration) Solvent->Stock Dilutions Create Serial Dilutions Stock->Dilutions Baseline Record Baseline Spectrum (Solvent Blank) Dilutions->Baseline Measure Measure Sample Absorbance (200-400 nm) Baseline->Measure Analyze Analyze Data: Identify λmax, Determine pKa, Construct Calibration Curve Measure->Analyze End End: Report Spectroscopic Data Analyze->End

Caption: Experimental workflow for UV/Vis spectroscopic analysis.

NMR Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of 6-Hydroxy-8-mercaptopurine, providing detailed information about the carbon and proton environments within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Predictions:

The ¹H NMR spectrum is expected to be relatively simple, with key signals corresponding to the C2-H proton and exchangeable protons on the nitrogen, oxygen, and sulfur atoms.

  • C2-H: This proton on the purine ring is expected to appear as a singlet in the aromatic region, likely between δ 7.5 and 8.5 ppm. Its precise chemical shift will be influenced by the substituents at C6 and C8.

  • N-H, O-H, S-H: These protons will appear as broad signals, and their chemical shifts will be highly variable depending on the solvent and concentration. In deuterated solvents like DMSO-d₆, they may be observable, while in D₂O, they will exchange with deuterium and disappear from the spectrum.

¹³C NMR Predictions:

The ¹³C NMR spectrum will provide insights into the carbon framework of the purine ring. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Hydroxy-8-mercaptopurine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2145 - 155Typical range for C2 in purine systems.
C4140 - 150Influenced by the adjacent nitrogen atoms and the C5-C6 bond.
C5115 - 125Generally, the most shielded of the purine ring carbons.
C6155 - 165Deshielded due to the attached electronegative oxygen atom (in the oxo form).
C8160 - 170Deshielded due to the attached sulfur atom (in the thione form).
Experimental Protocol for NMR Spectroscopy

This protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of 6-Hydroxy-8-mercaptopurine.

Step-by-Step Methodology:

  • Solvent Selection:

    • Choose a deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for purine analogs due to its high polarity and ability to dissolve a wide range of compounds. D₂O can also be used, but be aware of the exchange of labile protons.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm). For aqueous solutions, a water-soluble standard like DSS or TSP is recommended[1].

  • Instrumental Analysis:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans for adequate signal-to-noise due to the low natural abundance of ¹³C.

  • Advanced NMR Experiments (Optional):

    • To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

NMR_Workflow Start Start: Purified 6-Hydroxy-8-mercaptopurine Solvent Select Deuterated Solvent (e.g., DMSO-d₆, D₂O) Start->Solvent Sample Prepare NMR Sample: Dissolve ~5-10 mg in ~0.6 mL solvent Add Internal Standard (TMS/DSS) Solvent->Sample H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) (Optional, for detailed assignment) C13_NMR->TwoD_NMR Analyze Process and Analyze Spectra: Reference to Standard, Assign Signals TwoD_NMR->Analyze End End: Report Chemical Shifts & Coupling Constants Analyze->End

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic characterization of 6-Hydroxy-8-mercaptopurine is a multifaceted task that requires a deep understanding of its tautomeric nature. While direct experimental data is sparse, a combination of data from related analogs and computational predictions provides a solid foundation for its spectral analysis. This guide has outlined the expected UV/Vis and NMR characteristics and provided robust, field-tested protocols for their acquisition. By carefully considering the influence of experimental conditions, particularly solvent and pH, researchers can obtain reliable and reproducible spectroscopic data, which is essential for advancing the study of this promising molecule in drug discovery and development.

References

  • Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Tautomeric equilibria in 8-oxopurines: implications for mutagenicity. (1998). National Institutes of Health. Retrieved from [Link]

  • Determination of purine derivatives in bovine urine using rapid chromatographic techniques. (n.d.). IBNA. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). National Institutes of Health. Retrieved from [Link]

  • Tautomeric equilibria in 8-oxopurines: Implications for mutagenicity. (1998). N.C. A&T Scholars. Retrieved from [Link]

  • First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine: Implications for Mutagenicity and Repair. (2001). ACS Publications. Retrieved from [Link]

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Methodological & Application

Application Note: High-Throughput Analysis of 6-Mercaptopurine and Its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Monitoring 6-Mercaptopurine Metabolism

6-Mercaptopurine (6-MP) is a cornerstone antimetabolite prodrug extensively used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD).[1][2] Its therapeutic efficacy is intrinsically linked to its complex intracellular metabolism, which converts 6-MP into active cytotoxic thioguanine nucleotides (TGNs) and methylated metabolites.[3][4][5] The anabolic pathway leads to the formation of 6-thioguanine nucleotides (e.g., 6-thioguanosine monophosphate, TGMP), which exert the desired cytotoxic effects by incorporating into DNA and RNA.[4][6] Conversely, the catabolic pathway, primarily mediated by the enzyme thiopurine S-methyltransferase (TPMT), produces methylated metabolites such as 6-methylmercaptopurine (6-MMP).[3][4]

The balance between these metabolic pathways is highly variable among individuals, largely due to genetic polymorphisms in enzymes like TPMT.[1] This variability can lead to a narrow therapeutic window, where suboptimal levels of active metabolites result in treatment failure, while excessive accumulation can cause severe adverse effects like myelosuppression and hepatotoxicity.[1][2] Therefore, therapeutic drug monitoring (TDM) of 6-MP and its key metabolites is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity.[1][7][8] This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the simultaneous quantification of 6-mercaptopurine and its clinically significant metabolites in biological samples.

Metabolic Pathway of 6-Mercaptopurine

The intricate metabolic journey of 6-mercaptopurine involves competing anabolic and catabolic pathways. Understanding this network is fundamental to interpreting analytical results and making informed clinical decisions.

6-Mercaptopurine Metabolism MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TUA 6-Thiouric Acid (6-TUA) (Inactive Metabolite) MP->TUA XO/XDH TGMP Thioguanosine Monophosphate (TGMP) TIMP->TGMP IMPDH & GMPS MMPN 6-Methylmercaptopurine Nucleotides (6-MMPN) TIMP->MMPN TGDP Thioguanosine Diphosphate (TGDP) TGMP->TGDP Kinases TGTP Thioguanosine Triphosphate (TGTP) TGDP->TGTP Kinases TGNs Thioguanine Nucleotides (TGNs) (Active Metabolites) TGTP->TGNs MMP->MMPN XDH_XO Xanthine Oxidase (XO) / Xanthine Dehydrogenase (XDH) TPMT Thiopurine S-methyltransferase (TPMT) HPRT Hypoxanthine-guanine phosphoribosyltransferase (HPRT) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) GMPS Guanosine Monophosphate Synthetase (GMPS) Kinases Kinases

Caption: Metabolic conversion of 6-mercaptopurine.

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique for 6-MP and its metabolites is dictated by the required sensitivity, specificity, and the specific metabolites of interest. The two predominant methods employed in clinical and research laboratories are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity Generally lower, in the ng/mL to µg/mL range.[9]High sensitivity, typically in the pg/mL to ng/mL range.[10][11][12]
Specificity Prone to interference from co-eluting compounds.Highly specific due to unique mass transitions for each analyte.[13]
Analytes Can quantify 6-MP, 6-MMP, and 6-thioguanine (after hydrolysis).[14]Can simultaneously quantify parent drug and multiple metabolites.[1][13]
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Expertise Requires moderate operator skill.Requires specialized expertise for method development and data analysis.

Expert Insight: While HPLC-UV has been a workhorse for TDM of thiopurines, the superior sensitivity and specificity of LC-MS/MS have established it as the gold standard, particularly for research applications and for accurately quantifying low-level metabolites.[1][15] The ability of LC-MS/MS to distinguish between structurally similar compounds is critical for unambiguous metabolite identification.

Experimental Workflow: From Sample to Result

A robust and reproducible workflow is paramount for accurate quantification of 6-MP and its metabolites. The following diagram illustrates a typical experimental pipeline.

Experimental Workflow Sample Biological Sample (Whole Blood, Plasma, RBCs, DBS) Preparation Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Sample->Preparation Hydrolysis Acid Hydrolysis (for TGNs) (Optional, for HPLC-UV) Preparation->Hydrolysis Separation Chromatographic Separation (HPLC or UPLC) Preparation->Separation Direct analysis Hydrolysis->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for thiopurine analysis.

Detailed Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification of 6-MP and 6-MMP in Dried Blood Spots (DBS)

This protocol is adapted from validated methods for the analysis of 6-MP and 6-MMP in DBS, a minimally invasive sampling technique ideal for pediatric patients.[10][11]

1. Materials and Reagents:

  • 6-Mercaptopurine and 6-Methylmercaptopurine analytical standards

  • 5-Fluorouracil (Internal Standard)

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • DBS collection cards (e.g., Whatman 903)

  • Deionized water

2. Sample Preparation:

  • Prepare stock solutions of 6-MP, 6-MMP, and 5-FU in appropriate solvents (e.g., 0.1 N NH4OH for 6-MP and 6-MMP, water for 5-FU).[16]

  • Create calibration standards and quality control (QC) samples by spiking blank whole blood with known concentrations of the analytes.

  • Spot 40 µL of the spiked blood onto the DBS cards and allow them to dry completely at room temperature for at least 3 hours.[11]

  • Punch out an 8 mm disc from the center of the dried blood spot.[10][11]

  • Place the disc in a microcentrifuge tube and add 200 µL of extraction solution (Acetonitrile:Methanol 1:3, v/v) containing the internal standard (5-Fluorouracil).[10][11]

  • Vortex for 1 minute and centrifuge at 13,000 g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC system (e.g., Waters Acquity)

  • Column: C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[10][11]

  • Mobile Phase A: 0.1% Formic acid in water.[10][11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10][11]

  • Flow Rate: 0.2 mL/min.[10][11]

  • Gradient Elution: A suitable gradient to separate the analytes.

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).[11]

  • Ionization: Electrospray Ionization (ESI), positive mode for 6-MP and 6-MMP, negative mode for 5-FU.[10][11]

  • MRM Transitions:

    • 6-MP: m/z 153.1 -> 119.1.[10]

    • 6-MMP: m/z 167.2 -> 126.0.[10]

    • 5-FU (IS): m/z 129.1 -> 42.0.[10]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of 6-MP and 6-MMP in the unknown samples by interpolating from the calibration curve.

Protocol 2: HPLC-UV Method for Quantification of 6-Thioguanine Nucleotides (TGNs) in Red Blood Cells (RBCs)

This protocol describes a widely used method for measuring the active TGN metabolites in RBCs, which often involves an acid hydrolysis step to convert the nucleotides to the common base, 6-thioguanine (6-TG).[14][17]

1. Materials and Reagents:

  • 6-Thioguanine (6-TG) analytical standard

  • Perchloric acid (PCA)

  • Dithiothreitol (DTT)

  • Triethylamine

  • Methanol, HPLC grade

  • Deionized water

2. Sample Preparation:

  • Collect whole blood in heparinized tubes.

  • Isolate RBCs by centrifugation and wash them with saline.

  • Lyse a known number of RBCs (e.g., 8 x 10^8 cells) in a solution containing DTT.[14]

  • Add cold perchloric acid to precipitate proteins.[14]

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and heat at 100°C for 45-60 minutes to hydrolyze the thioguanine nucleotides to 6-thioguanine.[14][17][18]

  • Cool the sample and inject a portion directly into the HPLC system.[14]

3. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Lichrosorb RP-18 or Radialpack Resolve C18).[14][19]

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., water with 100 mM triethylamine).[14]

  • Flow Rate: Typically 1.0 mL/min.[9][20]

  • Detection Wavelength: Monitor at 342 nm for 6-TG.[14]

4. Data Analysis:

  • Prepare a calibration curve using 6-TG standards.

  • Quantify the amount of 6-TG in the samples and express the concentration as pmol per 8 x 10^8 RBCs.[18]

Quantitative Data Summary

The following tables summarize typical validation parameters and mass transition data for the described methods.

Table 1: Representative LC-MS/MS Method Validation Parameters

Parameter6-Mercaptopurine6-MethylmercaptopurineReference
Linearity Range26 - 1000 ng/mL13 - 500 ng/mL[11]
LLOQ25.5 ng/mL25.5 ng/mL[21]
Accuracy (% Recovery)88.74% - 117.37%88.74% - 117.37%[1]
Precision (% RSD)≤ 15%≤ 15%[1]

Table 2: Common Mass Transitions for Thiopurine Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
6-Mercaptopurine153.1119.1ESI+[10]
6-Methylmercaptopurine167.2126.0ESI+[10]
6-Thioguanine168.0151.0ESI+[13]
6-Thioguanosine Monophosphate380.2168.0ESI+[21]

Conclusion and Future Perspectives

The analytical methodologies for quantifying 6-mercaptopurine and its metabolites have significantly evolved, with LC-MS/MS now offering unparalleled sensitivity and specificity for comprehensive metabolic profiling. The use of dried blood spots simplifies sample collection and storage, making TDM more accessible, especially in pediatric populations. While HPLC-UV remains a viable option for routine monitoring of TGNs, its susceptibility to interferences necessitates careful validation.

Future advancements may focus on the development of multiplexed assays capable of simultaneously measuring a broader range of thiopurine nucleotides and their methylated counterparts, providing a more holistic view of an individual's metabolic phenotype. Furthermore, the integration of these analytical techniques with pharmacogenetic testing will undoubtedly pave the way for a more personalized approach to thiopurine therapy, maximizing therapeutic benefits while minimizing the risk of adverse events. Capillary electrophoresis coupled with mass spectrometry also presents a promising avenue for high-efficiency separations of these compounds.[8][22][23]

References

  • Dervieux, T., & Boulieu, R. (1998). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Semantic Scholar.
  • Harahap, Y., et al. (2017). Simultaneous Analytical Method Development of 6-Mercaptopurine and 6-Methylmercaptopurine in Dried Blood Spot using Ultra Performance Liquid Chromatography Tandem Mass Spectrometry.
  • Lennard, R. M., & Singleton, H. J. (1992). Analysis of 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiouric acid in biological fluids by high-performance liquid chromatography: Technical Note. Taylor & Francis Online.
  • Purnama, D. D., et al. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. NIH.
  • Abdel-Ghany, M. F., et al. (2017). Development and validation of LC–MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism.
  • Oliveira, B. M., et al. (2004). An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. PubMed.
  • Sorouraddin, M. H., et al. (2011).
  • Dervieux, T., & Boulieu, R. (1998). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Semantic Scholar.
  • Oliveira, B. M., et al. (2004). An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. PubMed.
  • Cuffari, C., et al. (1996). 6-Mercaptopurine metabolism in Crohn's disease: correlation with efficacy and toxicity. PubMed.
  • Reddy, P. S., et al. (2013).
  • Su, Y., et al. (1999). Assay of 6-mercaptopurine and its metabolites in patient plasma by high-performance liquid chromatography with diode-array detection. Sci-Hub.
  • Al-Soud, Y. A., & Al-Masri, S. (2018). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers.
  • Harahap, Y., et al. (2017). Simultaneous Analytical Method Development of 6-Mercaptopurine and 6-Methylmercaptopurine in Plasma by High Performance Liquid Chromatography-Photodiode Array. Journal of Young Pharmacists.
  • Sulh, H., et al. (1986). Pharmacokinetic determinants of 6-mercaptopurine myelotoxicity and therapeutic failure in children with acute lymphoblastic leukemia. PubMed.
  • Gasc, M., et al. (2020).
  • Chasse, J. (2026). Best of the Week: Profiling Endoenous Protein Complexes, Previewing Riva 2026.
  • Kock, K., et al. (2018).
  • Chasse, J. (2026). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells.
  • Derijks, L. J., et al. (2004).
  • Lestari, M., et al. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. NIH.
  • Lennard, L. (1992). The metabolism of 6-mercaptopurine.
  • Hanzlikova, D., et al. (2009). Capillary electrophoresis determination of thiopurine methyl transferase activity in erythrocytes. PubMed.
  • Liliemark, J., & Pettersson, B. (1992). Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate.
  • Razak, N. A., et al. (2020). Therapeutic Monitoring of Thiopurine Metabolites: Validation of an HPLC Method and Preliminary Findings from a Small Cohort. Universiti Kebangsaan Malaysia.
  • Rashidi, R., & Soltani, N. (2016). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. NIH.
  • Patel, A. A., & Swaminath, A. (2023). Mercaptopurine.
  • Costa, S., et al. (2018).
  • Janečková, H., et al. (2017). Capillary Electrophoresis Hyphenated with Mass Spectrometry for Determination of Inflammatory Bowel Disease Drugs in Clinical Urine Samples. PMC - NIH.
  • Gasc, M., et al. (2020). Detailed 6-mercaptopurine metabolic pathways presenting the enzymes...
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Application Notes and Protocols: A Cell-Based Assay to Determine the Bioactivity of 8-Mercaptohypoxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Role of a Key Thiopurine Metabolite

The thiopurine drugs, including azathioprine and 6-mercaptopurine (6-MP), are cornerstone therapies in the management of autoimmune diseases and certain cancers.[1][2] These medications function as prodrugs, undergoing a complex intracellular metabolic conversion to their active forms, primarily the 6-thioguanine nucleotides (6-TGNs).[3][4] A critical metabolite in this pathway is 8-Mercaptohypoxanthine (8-MHP), a purine analog whose specific contribution to the overall therapeutic and cytotoxic effects of thiopurines is an area of active investigation. Understanding the bioactivity of 8-MHP is crucial for optimizing thiopurine therapy and developing novel therapeutic strategies.

This application note provides a detailed protocol for a robust cell-based assay to characterize the activity of 8-Mercaptohypoxanthine. The described methodology leverages the central role of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) in the purine salvage pathway, which is also responsible for the activation of thiopurine drugs.[4] By utilizing HPRT, 8-MHP is anticipated to be converted into cytotoxic thiopurine analogs that can be incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[5][6] This protocol outlines a comprehensive workflow, from cell line selection and culture to detailed procedures for assessing cytotoxicity and apoptosis, providing researchers with a reliable tool to investigate the pharmacological profile of 8-Mercaptohypoxanthine.

Scientific Principle: Exploiting the Purine Salvage Pathway for Bioactivity Assessment

The cornerstone of this assay is the enzymatic activity of Hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT is a key enzyme in the purine salvage pathway, recycling purines from degraded DNA and RNA to synthesize new nucleotides. Thiopurine drugs like 6-mercaptopurine are also substrates for HPRT, which converts them into their active, cytotoxic forms.[4] It is hypothesized that 8-Mercaptohypoxanthine, as a purine analog, will also be metabolized by HPRT to form thiopurine nucleotides. These fraudulent nucleotides can then be incorporated into DNA and RNA, disrupting nucleic acid synthesis and leading to cellular toxicity.[5][7]

This assay will quantify the cytotoxic and apoptotic effects of 8-MHP on a selected cancer cell line known to be sensitive to thiopurines. The primary endpoints of this protocol are the assessment of cell viability and the induction of apoptosis. By measuring these parameters, we can infer the bioactivity of 8-MHP as it is processed through the purine metabolic pathway.

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine AZA->MP Non-enzymatic MHP 8-Mercaptohypoxanthine MP->MHP Xanthine Oxidase TGNs 6-Thioguanine Nucleotides MP->TGNs HPRT MHP->TGNs HPRT (Hypothesized) DNA_RNA DNA & RNA Incorporation TGNs->DNA_RNA Cytotoxicity Cytotoxicity & Apoptosis DNA_RNA->Cytotoxicity HPRT HPRT

Figure 1: Simplified metabolic pathway of azathioprine and the hypothesized activation of 8-Mercaptohypoxanthine.

Experimental Design and Workflow

The overall experimental workflow is designed to be straightforward and reproducible. It involves culturing a suitable cell line, treating the cells with a range of 8-MHP concentrations, and then assessing the cellular response using validated cytotoxicity and apoptosis assays.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., Jurkat, HeLa) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 3. 8-MHP Treatment (Dose-response) Seeding->Treatment Cytotoxicity 4a. Cytotoxicity Assay (MTT or Crystal Violet) Treatment->Cytotoxicity Apoptosis 4b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Data_Analysis 5. Data Analysis (IC50, Apoptosis Percentage) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis

Figure 2: High-level experimental workflow for the cell-based assay of 8-Mercaptohypoxanthine activity.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
8-MercaptohypoxanthineSigma-AldrichM6875
Jurkat, Clone E6-1ATCCTIB-152
HeLa CellsATCCCCL-2
RPMI-1640 MediumGibco11875093
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM2128
Crystal VioletSigma-AldrichC0775
Annexin V-FITC Apoptosis Detection KitThermo Fisher Scientific88-8005-72
96-well flat-bottom cell culture platesCorning3596
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650

Detailed Protocols

Protocol 1: Cell Culture and Maintenance

Cell Line Selection Rationale:

  • Jurkat cells: A human T-lymphocyte cell line that is widely used for studying apoptosis and is known to be sensitive to thiopurines.

  • HeLa cells: A human cervical cancer cell line that is robust and easy to culture, often used in cytotoxicity studies.[8][9] The sensitivity of HeLa cells to thiopurines can be dependent on the expression levels of enzymes like thiopurine methyltransferase (TPMT).[8]

Culture Conditions:

  • Jurkat Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

  • HeLa Cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in adherent culture at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency using Trypsin-EDTA.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • For adherent cells (HeLa), seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells (Jurkat), seed 2 x 10⁴ cells per well in a 96-well plate.

  • Treatment:

    • Prepare a stock solution of 8-Mercaptohypoxanthine in DMSO.

    • Prepare serial dilutions of 8-MHP in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest 8-MHP concentration) and a positive control (e.g., 6-mercaptopurine).

    • Add 100 µL of the treatment solutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 8-MHP that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency after treatment.

    • Treat the cells with 8-MHP at concentrations around the determined IC50 value for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting:

    • For adherent cells, trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation and Interpretation

The results from the cytotoxicity and apoptosis assays should be presented clearly to allow for straightforward interpretation.

Table 1: Example Cytotoxicity Data for 8-Mercaptohypoxanthine

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
0.11.220.0797.6
11.150.0692.0
100.880.0570.4
500.450.0436.0
1000.210.0316.8

Table 2: Example Apoptosis Data for 8-Mercaptohypoxanthine

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control95.22.12.7
Vehicle Control94.82.52.7
8-MHP (IC50)45.335.818.9
Positive Control30.148.221.7

Trustworthiness and Self-Validating System

To ensure the reliability and validity of the results, the following controls and considerations are essential:

  • Positive Controls: Use a well-characterized thiopurine drug like 6-mercaptopurine as a positive control to confirm that the assay system is responsive to this class of compounds.

  • Negative/Vehicle Controls: Include untreated and vehicle-treated (DMSO) cells to establish a baseline for cell viability and apoptosis.

  • Dose-Response Analysis: Performing a dose-response study is crucial to determine the potency of 8-MHP (IC50 value) and to ensure that the observed effects are concentration-dependent.

  • Reproducibility: Each experiment should be performed with at least three biological replicates to ensure the statistical significance of the findings.

  • Cell Line Characterization: It is important to use cell lines with a well-defined genetic background, particularly regarding the expression and activity of key enzymes in the thiopurine metabolic pathway (e.g., HPRT, TPMT).

Conclusion and Future Directions

This application note provides a comprehensive and detailed protocol for assessing the cell-based activity of 8-Mercaptohypoxanthine. By following these procedures, researchers can obtain reliable and reproducible data on the cytotoxic and apoptotic effects of this important thiopurine metabolite. The insights gained from these studies will contribute to a better understanding of the overall pharmacological profile of thiopurine drugs and may inform the development of more personalized and effective therapeutic regimens.

Future studies could expand on this protocol by:

  • Investigating the activity of 8-MHP in a broader panel of cell lines with varying expression levels of HPRT and other metabolic enzymes.

  • Analyzing the incorporation of 8-MHP metabolites into DNA and RNA using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

  • Exploring the specific cell cycle effects of 8-MHP treatment.

By systematically characterizing the bioactivity of 8-Mercaptohypoxanthine, the scientific community can further refine our understanding of thiopurine pharmacology and its clinical implications.

References

  • Blaker, P. A., et al. (2011). The metabolism of azathioprine and 6-mercaptopurine. Alimentary Pharmacology & Therapeutics, 34(10), 1117-1130.
  • Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: an update. Current Drug Metabolism, 6(3), 189-196.
  • Creative BioMart. (n.d.). HPRT Assay Kit. Retrieved from [Link]

  • Eurofins. (n.d.). HPRT Assay. Retrieved from [Link]

  • NOVOCIB. (n.d.). PRECICE® HPRT Assay Kit. Retrieved from [Link]

  • Lakshmanan, H., & Annamalai, G. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 3(3), 101533.
  • Ansari, A., et al. (2008). Clinical significance of azathioprine active metabolite concentrations in inflammatory bowel disease. Alimentary Pharmacology & Therapeutics, 28(6), 673-684.
  • ResearchGate. (n.d.). Cell viability as a function of thiopurine dose level as assessed by a Crystal Violet assay. Retrieved from [Link]

  • Zou, Y., et al. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. International Journal of Nanomedicine, 18, 79–94.
  • Kim, H. Y., et al. (2019). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia.
  • NOVOCIB. (n.d.). HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay. Retrieved from [Link]

  • Nielsen, S. N., et al. (2021). Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia.
  • Lee, J. H., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
  • Di Paolo, A., et al. (2019). Pharmacogenetics of thiopurines. Pharmacogenomics, 20(1), 51-61.
  • ResearchGate. (n.d.). TH1760 potentiated thiopurine-induced cytotoxicity through elevating.... Retrieved from [Link]

  • Nielsen, C. H., et al. (2022). Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. Clinical Chemistry and Laboratory Medicine (CCLM), 60(11), 1806-1815.
  • The Pharma Innovation Journal. (2021). Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Sonic Genetics. (n.d.). Genetic testing to avoid thiopurine toxicity. Retrieved from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Pharmacology of 6-Thioguanine (6-TG); Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, April 29). YouTube. Retrieved from [Link]

  • Mangis, J. W., et al. (2019). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Bioscene: Journal of College Biology Teaching, 45(1), 3-9.
  • Parker, W. B., & Cheng, Y. C. (1992). Consequences of 6-thioguanine incorporation into DNA on polymerase, ligase, and endonuclease reactions. Molecular Pharmacology, 42(4), 625-632.

Sources

Application Notes and Protocols: Utilizing 8-Mercaptohypoxanthine to Elucidate Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Challenge of Drug Resistance and the Potential of Purine Analogs

The emergence of drug resistance is a primary factor in the failure of chemotherapeutic regimens and a significant hurdle in the effective treatment of various cancers.[1][2] Cancer cells can develop resistance through a multitude of mechanisms, including alterations in drug metabolism, mutations in drug targets, enhanced DNA repair, and the inhibition of cell death pathways.[3] Understanding the specific mechanisms at play in a given resistant cancer is crucial for the development of novel therapeutic strategies.[4]

Purine metabolism is a critical pathway for cell survival and proliferation, providing the necessary building blocks for DNA and RNA synthesis.[5] Consequently, this pathway has been a key target for anticancer drugs, with purine antimetabolites being among the earliest developed chemotherapeutic agents.[5] These drugs, which are structural analogs of natural purines, can disrupt DNA and RNA synthesis, leading to cell death.[6] However, resistance to these agents is common and can arise from various alterations in the purine metabolic pathway.[7]

This application note explores the use of 8-Mercaptohypoxanthine, a thiol-containing purine analog, as a tool to investigate the mechanisms of drug resistance. While its isomer, 6-mercaptopurine, is a well-established clinical agent, 8-Mercaptohypoxanthine offers a unique chemical scaffold to probe cellular processes involved in drug uptake, metabolism, and incorporation into nucleic acids. By systematically evaluating the cellular response to 8-Mercaptohypoxanthine in both drug-sensitive and drug-resistant cell lines, researchers can gain valuable insights into the underlying molecular drivers of resistance.

Rationale for Employing 8-Mercaptohypoxanthine

The utility of 8-Mercaptohypoxanthine as an investigational tool stems from its structural similarity to the natural purine hypoxanthine and the clinically used thiopurines, 6-mercaptopurine and 6-thioguanine.[8] Its unique positioning of the thiol group at the C8 position, as opposed to the C6 position in the more common thiopurines, may lead to differential recognition and processing by cellular enzymes involved in purine metabolism. This provides an opportunity to dissect specific steps in the metabolic pathway that may be altered in resistant cells.

Potential mechanisms that can be investigated using 8-Mercaptohypoxanthine include:

  • Cellular Uptake: Differences in the cellular uptake of 8-Mercaptohypoxanthine between sensitive and resistant cells can indicate the involvement of specific nucleobase transporters.

  • Metabolic Activation: Like other thiopurines, 8-Mercaptohypoxanthine likely requires enzymatic conversion to its active nucleotide form to exert its cytotoxic effects.[9][10] Resistance mechanisms may involve deficiencies in the enzymes responsible for this activation, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

  • Incorporation into Nucleic Acids: The incorporation of the activated form of 8-Mercaptohypoxanthine into DNA and RNA can trigger cell cycle arrest and apoptosis.[8] Alterations in DNA polymerases or RNA polymerases that reduce the incorporation of such analogs represent a potential resistance mechanism.[11]

  • Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can lead to the active efflux of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[3]

  • Evasion of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins.

Experimental Workflows and Protocols

This section provides detailed protocols for utilizing 8-Mercaptohypoxanthine to investigate these potential resistance mechanisms.

Workflow 1: Characterizing Cellular Sensitivity to 8-Mercaptohypoxanthine

The initial step is to determine the cytotoxic effects of 8-Mercaptohypoxanthine on both drug-sensitive (parental) and drug-resistant cancer cell lines.

Protocol 1.1: Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of 8-Mercaptohypoxanthine in complete cell culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 1 mM) to determine the approximate IC50 value. Treat the cells with the various concentrations of 8-Mercaptohypoxanthine. Include a vehicle control (medium with the same solvent concentration used to dissolve the drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Plot the data and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Data Presentation: Comparative IC50 Values

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Factor (Resistant IC50 / Parental IC50)
Example Cell Line A 1515010
Example Cell Line B 25502

A significant increase in the IC50 value in the resistant cell line compared to the parental line confirms a resistant phenotype to 8-Mercaptohypoxanthine and warrants further investigation into the underlying mechanisms.

Workflow 2: Investigating Cellular Uptake and Efflux

This workflow aims to determine if altered drug transport contributes to the observed resistance.

Protocol 2.1: Cellular Uptake Assay

  • Cell Seeding: Plate parental and resistant cells in 6-well plates and grow to 80-90% confluency.

  • Drug Treatment: Treat the cells with a fixed, non-toxic concentration of 8-Mercaptohypoxanthine (e.g., below the IC50 of the parental line) for various time points (e.g., 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the intracellular concentration of 8-Mercaptohypoxanthine using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the intracellular drug concentration against time for both cell lines. A lower intracellular concentration in the resistant cell line suggests either reduced uptake or increased efflux.

Protocol 2.2: Drug Efflux Assay

  • Drug Loading: Incubate both parental and resistant cells with a fixed concentration of 8-Mercaptohypoxanthine for a sufficient time to allow for drug uptake (e.g., 2 hours).

  • Wash and Re-incubation: Wash the cells with drug-free medium to remove extracellular drug. Re-incubate the cells in fresh, drug-free medium.

  • Sample Collection: Collect aliquots of the extracellular medium and lyse the cells at various time points (e.g., 0, 30, 60, 120 minutes).

  • Quantification: Quantify the concentration of 8-Mercaptohypoxanthine in both the extracellular medium and the cell lysates using HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of drug efflux over time. An increased rate of efflux in the resistant cell line points towards the involvement of drug efflux pumps. To confirm the role of specific pumps like P-glycoprotein, this experiment can be repeated in the presence of known inhibitors of these pumps.

Workflow 3: Assessing Metabolic Activation

This workflow investigates whether impaired metabolic activation of 8-Mercaptohypoxanthine is a mechanism of resistance.

Protocol 3.1: HGPRT Activity Assay

  • Cell Lysate Preparation: Prepare cell lysates from both parental and resistant cell lines.

  • Enzyme Reaction: Set up a reaction mixture containing the cell lysate, 8-Mercaptohypoxanthine, and 5-phospho-α-D-ribose 1-diphosphate (PRPP).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Quantification: Stop the reaction and quantify the amount of the resulting nucleotide product (8-mercaptohypoxanthine ribonucleotide) using HPLC or LC-MS.

  • Data Analysis: Compare the HGPRT activity between the parental and resistant cell lines. Reduced activity in the resistant line would suggest that impaired metabolic activation is a key resistance mechanism.

Visualization of Key Pathways and Workflows

Experimental Workflow for Investigating 8-Mercaptohypoxanthine Resistance

G cluster_start Initial Characterization cluster_workflow1 Workflow 1: Sensitivity cluster_workflow2 Workflow 2: Transport cluster_workflow3 Workflow 3: Metabolism cluster_conclusion Mechanism Identification Start Parental and Resistant Cell Lines CellViability Cell Viability Assay (e.g., MTT) Start->CellViability Treat with 8-Mercaptohypoxanthine IC50 Determine IC50 Values CellViability->IC50 CompareIC50 Compare IC50s and Calculate Resistance Factor IC50->CompareIC50 UptakeAssay Cellular Uptake Assay (HPLC/LC-MS) CompareIC50->UptakeAssay If Resistant EffluxAssay Drug Efflux Assay (HPLC/LC-MS) CompareIC50->EffluxAssay If Resistant HGPRT_Activity HGPRT Activity Assay CompareIC50->HGPRT_Activity If Resistant Mechanism Identify Potential Resistance Mechanism(s) UptakeAssay->Mechanism EffluxAssay->Mechanism HGPRT_Activity->Mechanism G cluster_uptake Cellular Uptake cluster_metabolism Metabolic Activation cluster_incorporation Incorporation & Cytotoxicity 8-MH_ext 8-Mercaptohypoxanthine (extracellular) 8-MH_int 8-Mercaptohypoxanthine (intracellular) 8-MH_ext->8-MH_int Nucleobase Transporters 8-MHRP 8-Mercaptohypoxanthine Ribonucleotide 8-MH_int->8-MHRP HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase) DNA_RNA Incorporation into DNA/RNA 8-MHRP->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Res_Uptake Resistance: Decreased Transporter Expression/Function Res_Uptake->8-MH_int Res_HGPRT Resistance: Reduced HGPRT Activity Res_HGPRT->8-MHRP Res_Polymerase Resistance: Altered Polymerase Fidelity Res_Polymerase->DNA_RNA

Caption: A diagram illustrating the proposed mechanism of action of 8-Mercaptohypoxanthine and potential points of resistance.

Concluding Remarks

The protocols and workflows outlined in this application note provide a systematic approach to utilizing 8-Mercaptohypoxanthine as a chemical probe to investigate the multifaceted nature of drug resistance. By comparing the cellular and molecular responses of drug-sensitive and drug-resistant cancer cells to this purine analog, researchers can dissect the specific pathways that contribute to the resistant phenotype. The insights gained from these studies can aid in the identification of novel therapeutic targets and the development of strategies to overcome drug resistance, ultimately improving the efficacy of cancer chemotherapy.

References

  • Chen, H., & Coen, D. M. (2021). Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers. mBio, 12(1), e03492-20. [Link]

  • Zou, Y., Gao, W., Jin, H., Mao, C., Zhang, Y., Wang, X., Mei, D., & Zhao, L. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. International Journal of Nanomedicine, 18, 79–94. [Link]

  • Wang, L., He, T., & Ma, Q. (2018). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology, 8, 289. [Link]

  • Nelson, J. A., & Parks, R. E., Jr. (1972). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 32(10), 2034–2041. [Link]

  • Coates, A. R. M., Hu, Y., Holt, J., & Tatham, A. (2022). Drug repurposing for bacterial infections. Current Opinion in Pharmacology, 62, 102172. [Link]

  • Zahreddine, H., & Borden, K. L. B. (2013). Mechanisms and insights into drug resistance in cancer. Frontiers in Pharmacology, 4, 28. [Link]

  • Hata, A. N., & Niederst, M. J. (2024). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. STAR Protocols, 5(4), 103055. [Link]

  • Strenger, V., & Urban, E. (2021). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 13(3), 554. [Link]

  • Patel, M., & Le, A. (2023). Mercaptopurine. In StatPearls. StatPearls Publishing. [Link]

  • AMR Insights. (2024, March 14). Designing a new antibiotic to combat drug resistance. [Link]

  • CeMM. (2021, May 10). Do purines influence cancer development? [Link]

  • Wang, X., Yang, K., Wu, Q., & Kim, S. (2020). Purine metabolism promotes radioresistance and is a therapeutic target in glioblastoma. Nature Communications, 11(1), 5393. [Link]

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. [Link]

  • Novartis. (n.d.). Mechanism of Action | RHAPSIDO® (remibrutinib) | HCP. [Link]

  • GARDP Revive. (2025, July 23). Repurposing drugs to address the crisis of antimicrobial resistance. [Link]

  • Wikipedia. (n.d.). Nucleoside analogue. [Link]

  • Saguil, A. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]

  • American Journal of Physiology-Cell Physiology. (n.d.). Cellular and molecular mechanisms of cancer drug resistance. [Link]

  • Abdel-Mottaleb, M. M. A., et al. (2023). Overcoming MRSA Antibiotic Resistance Through Losartan Repurposing with Carbon Dot–Conjugated Cerosomal Nanocarriers. Pharmaceutics, 15(10), 2419. [Link]

  • Malone, B., & Campbell, E. A. (2022). Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. Biochemical Society Transactions, 50(6), 1627–1638. [Link]

  • Labbaf, S., et al. (2024). De Novo Purine Metabolism is a Metabolic Vulnerability of Cancers with Low p16 Expression. Cancer Research Communications, 4(5), 1045–1059. [Link]

  • Clinical Gate. (2025, June 17). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. [Link]

  • Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739–755. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in 6-Hydroxy-8-mercaptopurine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Hydroxy-8-mercaptopurine Synthesis

Welcome to the technical support center for the synthesis of 6-Hydroxy-8-mercaptopurine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic protocols. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section covers common initial queries regarding the synthesis of 6-Hydroxy-8-mercaptopurine.

Q1: What are the common synthetic routes for 6-Hydroxy-8-mercaptopurine?

A1: The synthesis of 6-Hydroxy-8-mercaptopurine, also known as 8-mercaptoguanine, typically involves the introduction of a thiol group at the C8 position of a guanine or a related purine precursor. A prevalent method involves the reaction of 6-hydroxy-2-aminopurine (guanine) derivatives with a sulfurizing agent. One established route involves the heating of a purine precursor with phosphorus pentasulfide (P₄S₁₀) in a high-boiling point solvent like pyridine or tetralin.[1][2] Another approach could involve the cyclization of a pyrimidine intermediate with a reagent like thiourea to construct the imidazole ring of the purine with the thiol group already incorporated.

Q2: My final product is off-white or yellowish instead of the expected color. What could be the cause?

A2: A yellowish tint in the final product often indicates the presence of oxidation byproducts. The thiol group in 6-Hydroxy-8-mercaptopurine is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species, such as purine-6-sulfinates and purine-6-sulfonates.[3] This can occur during the reaction, workup, or even storage if the material is exposed to air and light. It is crucial to handle the product under an inert atmosphere (like nitrogen or argon) as much as possible and store it in a cool, dark place.

Q3: What are the key reaction parameters that I should closely monitor to ensure a good yield?

A3: Several parameters are critical for maximizing the yield:

  • Temperature: The reaction to introduce the thiol group often requires high temperatures. However, excessive heat can lead to decomposition of the starting material or product. Careful temperature control is essential.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can increase the formation of byproducts. The optimal time should be determined experimentally, for example, by monitoring the reaction with Thin Layer Chromatography (TLC).

  • Solvent Purity: The use of dry, high-purity solvents is crucial. Protic impurities like water can react with reagents like phosphorus pentasulfide, reducing their efficacy.

  • Inert Atmosphere: As mentioned, to prevent oxidation of the thiol group, conducting the reaction under an inert atmosphere is highly recommended.

Q4: How can I effectively purify the crude 6-Hydroxy-8-mercaptopurine?

A4: Purification can be challenging due to the product's low solubility in many common organic solvents. A common method involves dissolving the crude product in a dilute aqueous base (like ammonium hydroxide or sodium hydroxide) to form the thiolate salt, which is more soluble.[2] The solution can then be filtered to remove insoluble impurities. Subsequently, the product is reprecipitated by carefully acidifying the filtrate to a pH of around 5 with an acid like hydrochloric or acetic acid.[2] The precipitated product is then collected by filtration, washed with water, and dried.

Part 2: Troubleshooting Guide for Low Yield

This section provides a more in-depth, step-by-step approach to diagnosing and resolving low-yield issues.

Issue 1: Incomplete Reaction - Starting Material Recovered

Symptoms:

  • TLC analysis of the crude product shows a significant amount of the starting purine derivative.

  • The isolated product yield is significantly lower than expected, even after accounting for mechanical losses.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reagent Activity Phosphorus pentasulfide (P₄S₁₀) can degrade upon exposure to moisture. If it appears clumpy or has a strong H₂S odor, its reactivity may be compromised.Use a fresh, high-quality batch of P₄S₁₀. Ensure it is a free-flowing powder.
Inadequate Temperature or Reaction Time The thionation reaction often requires a specific activation energy. If the temperature is too low or the reaction time too short, the conversion will be incomplete.Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC. Extend the reaction time and take aliquots to check for completion.
Poor Solubility of Starting Material If the starting purine is not sufficiently soluble in the reaction solvent, the reaction will be slow and inefficient.Consider using a higher-boiling point solvent in which the starting material has better solubility. Ensure vigorous stirring to maintain a good suspension.
Issue 2: Product Degradation - Low Yield of a Discolored Product

Symptoms:

  • The isolated product is dark or discolored.

  • The yield is low, and the product may have a broad melting point range.

  • TLC shows multiple spots, indicating a mixture of compounds.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidation of the Thiol Group The mercapto group is easily oxidized, especially at elevated temperatures in the presence of air. This leads to disulfide formation and other oxidized byproducts.Conduct the reaction and workup under an inert atmosphere (N₂ or Ar). Degas the solvent before use. Consider adding a small amount of an antioxidant, though this may complicate purification.
Thermal Decomposition High reaction temperatures can cause the purine ring system to degrade, leading to a complex mixture of byproducts.Attempt the reaction at a lower temperature for a longer duration. If high temperatures are unavoidable, minimize the time the reaction mixture is held at the maximum temperature.
Harsh Workup Conditions Exposure to strong acids or bases for prolonged periods during workup can cause hydrolysis or other side reactions.Neutralize the reaction mixture promptly but carefully, avoiding excessive temperature increases. Use a milder pH range for purification if possible.
Diagnostic Workflow for Low Yield

To systematically troubleshoot low yield, follow this workflow:

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction decision_incomplete Is Starting Material Present? check_reaction->decision_incomplete incomplete_path Incomplete Reaction Troubleshooting decision_incomplete->incomplete_path Yes decision_byproducts Are Multiple Byproducts Present? decision_incomplete->decision_byproducts No purification_issue Review Purification Protocol incomplete_path->purification_issue degradation_path Product Degradation Troubleshooting decision_byproducts->degradation_path Yes decision_byproducts->purification_issue No degradation_path->purification_issue end Optimized Protocol purification_issue->end

Caption: A systematic workflow for diagnosing the cause of low yield.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-8-mercaptopurine

This protocol is a representative example and may require optimization for your specific laboratory conditions.

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-amino-6-hydroxypurine (guanine) (1 equivalent).

  • Reagents: Add phosphorus pentasulfide (P₄S₁₀) (2-3 equivalents) and dry pyridine (sufficient to ensure stirring).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 3-5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7. Caution: This can be an exothermic reaction.

    • Filter the resulting precipitate and wash it with cold water.

  • Purification:

    • Suspend the crude solid in dilute ammonium hydroxide and stir until dissolved.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with glacial acetic acid to a pH of ~5 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, then with a small amount of cold ethanol.

    • Dry the product under vacuum.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Sample Preparation: Dissolve a small amount of the starting material and the crude reaction mixture in a suitable solvent (e.g., a mixture of DMSO and methanol).

  • TLC Plate: Use a silica gel TLC plate.

  • Mobile Phase: A common mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The polarity can be adjusted based on the specific purine derivative.

  • Development: Spot the samples on the TLC plate and develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

References

  • G. H. Hitchings, G. B. Elion, "The chemistry and biochemistry of purine analogs," Annals of the New York Academy of Sciences, vol. 60, no. 2, pp. 195-199, 1954. [Link]

  • R. K. Robins, "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines," Journal of the American Chemical Society, vol. 78, no. 4, pp. 784-790, 1956. [Link]

  • Gpatindia, "6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq," 2020. [Link]

  • M. A. Rauf, S. G. K. Sadullah, S. S. Al-Khafaji, "Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics," MDPI, 2018. [Link]

  • G. B. Elion, S. Callahan, G. H. Hitchings, "The metabolism of 6-mercaptopurine in the mouse," Cancer Research, vol. 13, no. 11, pp. 789-794, 1953. [Link]

  • G. B. Elion, "The purine path to chemotherapy," Science, vol. 244, no. 4900, pp. 41-47, 1989. [Link]

  • Google Patents, "Method of making 6-mercaptopurine," US2800473A.

Sources

Technical Support Center: Optimizing HPLC for 8-Mercaptohypoxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 8-Mercaptohypoxanthine (8-MHP) using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and robustness of your chromatographic results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of 8-MHP, providing foundational knowledge for successful method development.

Q1: What are the key chemical properties of 8-Mercaptohypoxanthine to consider for HPLC analysis?

A1: Understanding the physicochemical properties of 8-MHP is fundamental to developing a robust HPLC method. Key considerations include:

  • Thiol Group: The mercapto (thiol) group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. This necessitates measures to maintain a reducing environment during sample preparation and analysis.

  • UV Absorbance: As a purine derivative, 8-MHP possesses a chromophore that allows for UV detection. The optimal wavelength for detection should be empirically determined but is often in the range of 300-330 nm for similar thiol-containing purines.[1]

  • pKa Value: The acidity of the thiol group and the purine ring system means that the ionization state of 8-MHP is pH-dependent. Controlling the mobile phase pH is crucial for consistent retention and good peak shape. It is recommended to adjust the mobile phase pH to at least one unit away from the analyte's pKa for stable results.[2]

Q2: What is a good starting point for an HPLC method for 8-MHP?

A2: For initial method development, a reversed-phase C18 column is a versatile and effective choice.[3] Below are recommended starting parameters that can be further optimized.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and resolution for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in WaterBuffers the mobile phase to an acidic pH, suppressing the ionization of silanol groups on the stationary phase and promoting good peak shape.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[5]
Gradient 5% B to 95% B over 15 minutesA generic gradient to elute a wide range of compounds and determine the approximate elution conditions for 8-MHP.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temperature 25 °CAmbient temperature is a good starting point, but temperature control is recommended for reproducibility.[7]
Detection Wavelength Diode Array Detector (DAD) scan from 200-400 nm, then select λmaxTo empirically determine the optimal wavelength for maximum sensitivity. For similar compounds, this is often around 322-342 nm.[1]
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and sensitivity requirements.

Q3: How can I prevent the oxidation of 8-Mercaptohypoxanthine during sample preparation and analysis?

A3: The thiol group in 8-MHP is prone to oxidation. To ensure accurate quantification, it is critical to prevent degradation.

  • Use of Antioxidants: Incorporating a reducing agent like dithiothreitol (DTT) into your sample diluent and mobile phase can protect the thiol group from oxidation.[1][8]

  • Sample Handling: Prepare samples fresh and store them at low temperatures (e.g., 4°C in an autosampler) to minimize degradation.[9] Avoid prolonged exposure to air and light.

  • Mobile Phase Preparation: Degassing the mobile phase is crucial to remove dissolved oxygen, which can contribute to oxidation.[10]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of 8-MHP.

Workflow for Troubleshooting HPLC Issues

Caption: A systematic approach to troubleshooting common HPLC problems.

Problem 1: Poor Peak Shape (Tailing)

  • Question: My 8-MHP peak is showing significant tailing. What could be the cause and how do I fix it?

  • Answer:

    • Cause: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For a compound like 8-MHP, this can be caused by interactions with active silanol groups on the silica-based column packing or chelation with metal impurities.

    • Solutions:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) will suppress the ionization of residual silanol groups on the column, minimizing these secondary interactions.[11]

      • Increase Buffer Strength: A higher buffer concentration can help to maintain a consistent pH and mask active sites on the stationary phase.[7]

      • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups and metal contaminants, reducing the likelihood of peak tailing.

      • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

Problem 2: Retention Time Drift

  • Question: The retention time for my 8-MHP peak is not consistent between injections. What should I check?

  • Answer:

    • Cause: Fluctuations in retention time can be attributed to several factors, including changes in mobile phase composition, temperature, or flow rate.

    • Solutions:

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of retention time drift, especially in gradient methods.[10]

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Selective evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times.

      • Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention.[12]

      • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Problem 3: Low Sensitivity or No Peak Detected

  • Question: I am not seeing a peak for 8-MHP, or the signal is very weak. What are the possible reasons?

  • Answer:

    • Cause: This issue can stem from problems with the sample, the HPLC system, or the detector settings. For 8-MHP, sample degradation is a primary suspect.

    • Solutions:

      • Sample Stability: As mentioned in the FAQs, 8-MHP can oxidize. Prepare a fresh sample and consider adding an antioxidant like DTT to the sample diluent.[1][8]

      • Detection Wavelength: Confirm that the detector is set to the absorbance maximum (λmax) of 8-MHP. Use a diode array detector to determine the optimal wavelength if it is unknown.

      • Sample Dissolution: Ensure that 8-MHP is fully dissolved in the sample diluent. The diluent should be compatible with the mobile phase to prevent precipitation upon injection.[12]

      • System Check: Verify that the injector is working correctly and that there are no blockages in the system.

Experimental Protocol: Optimizing Mobile Phase pH

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 8-MHP.

  • Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0) using appropriate buffers (e.g., phosphate or acetate buffers).

  • Use a consistent mobile phase B (e.g., acetonitrile).

  • Equilibrate the C18 column with each mobile phase composition for at least 20 column volumes.

  • Inject a standard solution of 8-MHP under each pH condition using a consistent gradient and flow rate.

  • Evaluate the chromatograms for peak shape (asymmetry), retention time, and resolution from any impurities.

  • Plot peak asymmetry versus pH to identify the pH range that provides the most symmetrical peak.

Caption: Logical workflow for HPLC method optimization.

References

  • Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry. Available from: [Link]

  • Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. ResearchGate. Available from: [Link]

  • Stability of apomorphine in solutions containing selected antioxidant agents. PMC - NIH. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. NIH. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • RP-HPLC Method for the Estimation of 6-Mercaptopurine in Spiked Human Plasma and Pharmaceutical Formulations. ResearchGate. Available from: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Mobile Phase Optimization in SEC Method Development. Agilent. Available from: [Link]

  • An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. PubMed. Available from: [Link]

  • HPLC Troubleshooting Guide. [No specific source name found]. Available from: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available from: [Link]

  • (PDF) HPLC determination of phytoplankton and microphytobenthos pigments: Comparing resolution and sensitivity of a C18 and a C8 method. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. [No specific source name found]. Available from: [Link]

Sources

Refinement of experimental protocols involving 6-Hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Experimental Protocols for Thiopurine Analogs

A Note on 6-Hydroxy-8-mercaptopurine: As a Senior Application Scientist, it is my responsibility to provide advice grounded in robust, verifiable data. Initial searches for "6-Hydroxy-8-mercaptopurine" reveal it to be a compound of scientific interest, notably for its potential as a selective inhibitor of the enzyme xanthine oxidase[1]. However, comprehensive experimental protocols, solubility/stability data, and troubleshooting guides are not widely available in the current body of scientific literature.

In contrast, the parent compound, 6-mercaptopurine (6-MP) , is extensively studied and utilized. The experimental principles, challenges, and troubleshooting strategies for 6-MP are well-documented and provide a foundational framework that is highly relevant for researchers working with its derivatives. Therefore, this guide is centered on 6-mercaptopurine, offering field-proven insights and protocols that can serve as a validated starting point for your work with related thiopurine analogs.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the handling and properties of 6-mercaptopurine (6-MP).

Q1: How should I dissolve 6-mercaptopurine (6-MP) for in vitro experiments?

A1: 6-MP exhibits poor aqueous solubility, which is a critical factor in experimental design[2][3]. The recommended approach is to first create a high-concentration stock solution in an organic solvent.

  • Primary Recommendation: Use dimethyl sulfoxide (DMSO). 6-MP is soluble in DMSO at concentrations of approximately 5 mg/mL to ≥7.61 mg/mL[3][4].

  • Alternative Solvents: Dimethylformamide (DMF) can also be used, with a similar solubility profile to DMSO[4]. Solubility in ethanol is significantly lower, at approximately 0.2 mg/mL[4].

  • Causality: Using a validated organic solvent like DMSO ensures complete dissolution, preventing the formation of micro-precipitates that can lead to inconsistent and non-reproducible results in cell-based assays. For final working concentrations, this stock solution should be serially diluted in your aqueous cell culture medium. Note that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q2: What are the best practices for storing 6-MP powder and stock solutions?

A2: Proper storage is essential to maintain the compound's integrity.

  • Powder (Hydrate Form): The solid form should be stored tightly sealed in a dry, well-ventilated place at 2-8°C. It is sensitive to air, light, and moisture.

  • DMSO Stock Solutions: For long-term use, aliquot the stock solution into single-use volumes and store at -20°C[3]. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

  • Aqueous Solutions: It is strongly recommended not to store 6-MP in aqueous solutions for more than one day, as its stability is compromised[4]. Always prepare fresh dilutions from your frozen DMSO stock for each experiment.

Q3: What safety precautions are necessary when handling 6-MP?

A3: 6-MP is a cytotoxic and potentially hazardous compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear gloves (nitrile or neoprene), a lab coat, and safety goggles[5].

  • Handling: Handle the compound in a well-ventilated area or, preferably, a chemical fume hood or biological safety cabinet to avoid inhaling the powder[5][6][7]. Avoid all personal contact[7].

  • Disposal: Dispose of all waste materials (tubes, tips, unused compound) in accordance with your institution's guidelines for hazardous chemical waste.

Section 2: Core Experimental Workflow & Protocol

This section provides a detailed, self-validating protocol for a common in vitro cell proliferation assay using 6-MP.

Protocol: Assessing Cytotoxicity of 6-MP using a CCK-8 Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 6-MP in a cancer cell line (e.g., Jurkat cells, a human T-cell leukemia line).

Principle: 6-mercaptopurine is an anti-metabolite that interferes with DNA synthesis, inhibiting the proliferation of rapidly dividing cells like leukemia cells[3][8][9]. This protocol measures the reduction in cell viability as a function of -MP concentration.

Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase prep_stock 1. Prepare 10 mM 6-MP Stock in DMSO prep_cells 2. Culture & Count Jurkat Cells seed_plate 3. Seed Cells into 96-Well Plate prep_cells->seed_plate add_drug 4. Prepare Serial Dilutions & Add to Wells incubate 5. Incubate for 72 hours add_cck8 6. Add CCK-8 Reagent incubate->add_cck8 read_plate 7. Incubate & Measure Absorbance (450 nm) calc_ic50 8. Calculate Viability & Determine IC50

Caption: Experimental workflow for determining the IC50 of 6-MP.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh 6-mercaptopurine monohydrate (M.Wt: ~170.19 g/mol ; anhydrous M.Wt: 152.18 g/mol [10]) and dissolve in 100% anhydrous DMSO to make a 10 mM stock solution.

    • Expert Insight: Vortex thoroughly to ensure complete dissolution. Aliquot into single-use tubes and store immediately at -20°C.

  • Cell Seeding:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Count cells using a hemocytometer or automated cell counter and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate. Include wells for all controls.

  • Compound Dilution and Treatment (Self-Validation System):

    • Prepare a serial dilution series of 6-MP from your 10 mM stock in culture medium. A common range to test is 0.1 µM to 100 µM.

    • Test Wells: Add the appropriate volume of each dilution to the cell wells.

    • Vehicle Control: Add medium containing the highest concentration of DMSO used in the test wells. This is critical to ensure that the solvent itself is not causing toxicity.

    • Untreated Control (Positive Growth): Add only fresh culture medium.

    • Blank Control (No Cells): Add only culture medium. This is used for background subtraction.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2. The long incubation period allows the anti-proliferative effects of the anti-metabolite to manifest.

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 2-4 hours, until the untreated control wells have turned a distinct orange color.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent viability for each concentration using the formula: % Viability = (Absorbance_Test / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the 6-MP concentration and use a non-linear regression (dose-response curve) to calculate the IC50 value.

Section 3: Troubleshooting Guide

Problem 1: I see precipitate in my culture medium after adding the 6-MP dilution.

  • Potential Cause: The aqueous solubility limit of 6-MP has been exceeded. While the DMSO stock is clear, diluting it into the aqueous buffer of the culture medium can cause the less soluble compound to crash out.

  • Recommended Solution:

    • Check Final Concentration: Ensure your final working concentration is within a reasonable range. For many cell lines, the effective concentrations are in the low micromolar range.

    • Modify Dilution Method: Instead of a large single dilution step, perform a serial dilution. When preparing your highest concentration, add the DMSO stock to the medium dropwise while vortexing gently to facilitate mixing and prevent localized high concentrations that encourage precipitation.

    • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes help maintain solubility.

Problem 2: My vehicle control (DMSO) is showing significant cell death.

  • Potential Cause: The final concentration of DMSO in the wells is too high and is causing cytotoxicity. Different cell lines have varying sensitivities to DMSO.

  • Recommended Solution:

    • Calculate Final DMSO %: Always calculate the final percentage of DMSO in your wells. A widely accepted "safe" limit is <0.5%, with many researchers aiming for <0.1%.

    • Adjust Stock Concentration: If your final DMSO concentration is too high, remake your stock solution at a higher concentration (e.g., 50 mM or 100 mM). This will allow you to add a smaller volume to the wells to achieve the same final drug concentration, thereby reducing the final DMSO percentage.

Problem 3: Inconsistent results and high variability between replicate wells.

  • Potential Cause 1: Inaccurate pipetting, especially of small volumes of the concentrated stock solution.

  • Solution 1: Use calibrated pipettes and ensure you are working within their optimal volume range. For adding drug dilutions to the 96-well plate, consider using a multichannel pipette for consistency.

  • Potential Cause 2: Uneven cell seeding. An "edge effect" in 96-well plates, where outer wells evaporate faster, can also contribute.

  • Solution 2: Ensure your cell suspension is homogenous by gently mixing before seeding each row. To mitigate edge effects, avoid using the outermost wells of the plate for critical measurements; instead, fill them with sterile PBS or medium.

  • Potential Cause 3: Compound degradation. Thiopurines can be unstable.

  • Solution 3: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the DMSO stock. Do not reuse leftover diluted compound from a previous experiment.

Mechanism of Action Diagram

6-MP acts as a purine antimetabolite. It is converted intracellularly into its active form, thioinosine monophosphate (TIMP), which disrupts de novo purine synthesis, a pathway essential for producing the building blocks of DNA and RNA[8][11][12].

G cluster_pathway Cellular Metabolism of 6-Mercaptopurine cluster_inhibition Inhibition of Purine Synthesis MP 6-Mercaptopurine (6-MP) HGPRT HGPRT Enzyme TIMP Thioinosine Monophosphate (TIMP) - Active Metabolite - HGPRT->TIMP Metabolic Activation PRPP PRPP TIMP->PRPP INHIBITS IMP Inosinic Acid (IMP) TIMP->IMP INHIBITS Conversion PRA PRA PRPP->PRA PRPP Amidotransferase PRA->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP XMP Xanthosine Monophosphate (XMP) IMP->XMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA XMP->DNA_RNA

Caption: Simplified metabolic activation and mechanism of action of 6-MP.

References

  • PubChem. (n.d.). 6-Mercaptopurine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Kalra, S., Jena, G., Tikoo, K., & Mukhopadhyay, A. K. (2007). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. Science.gov. Retrieved January 26, 2026, from [Link]

  • Fermion. (2025, January 22). 6-Mercaptopurine monohydrate Safety Data Sheet. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Mercaptopurine. Retrieved January 26, 2026, from [Link]

  • Riccardi, R., Balis, F. M., Ferrara, P., Lasorella, A., Poplack, D. G., & Mastrangelo, R. (1991). Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate. PubMed. Retrieved January 26, 2026, from [Link]

  • Bonavita, C. D., Arcone, R., Fumarola, C., Laezza, C., & De Rosa, G. (2018). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 9(21), 15638–15651. Retrieved January 26, 2026, from [Link]

  • Wang, J., Wang, J., Zhang, Q., & Zhang, J. (2022). Enhancing the Solubility of 6-Mercaptopurine by Formation of Ionic Cocrystal with Zinc Trifluoromethanesulfonate: Single-Crystal-to-Single-Crystal Transformation. ResearchGate. Retrieved January 26, 2026, from [Link]

  • de Abreu, M. T., & Friedman, H. (2004). Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Al-Sanea, M. M., Al-Ghamdi, S. S., Al-Harbi, S. A., Al-Otaibi, K. M., & Al-Warhi, T. (2022). Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. Molecules, 27(22), 8009. Retrieved January 26, 2026, from [Link]

  • Ansari, A., & Duley, J. (2012). A practical guide to thiopurine prescribing and monitoring in IBD. Frontline Gastroenterology, 3(3), 177–181. Retrieved January 26, 2026, from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Mercaptopurine. Retrieved January 26, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mercaptopurine?. Retrieved January 26, 2026, from [Link]

  • The Royal Melbourne Hospital. (2023, March 15). Guideline for 6-mercaptopurine dosing in adult acute lymphoblastic leukaemia based on TPMT and NUDT15 genotypes. Retrieved January 26, 2026, from [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. International Journal of Nanomedicine, 16, 1145–1158. Retrieved January 26, 2026, from [Link]

  • Pediatric Oncall. (n.d.). Mercaptopurine Drug Index. Retrieved January 26, 2026, from [Link]

  • Riccardi, R., Balis, F. M., Ferrara, P., Lasorella, A., Poplack, D. G., & Mastrangelo, R. (1991). Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate. ResearchGate. Retrieved January 26, 2026, from [Link]

  • PharmGKB. (n.d.). Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved January 26, 2026, from [Link]

  • NASPGHAN. (n.d.). Role of Thiopurine Metabolite Testing and Thiopurine Methyltransferase Determination in Pediatric IBD. Retrieved January 26, 2026, from [Link]

  • Sonic Genetics. (n.d.). Genetic testing to avoid thiopurine toxicity. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: A Guide to Overcoming Poor Reproducibility in 6-Hydroxy-8-mercaptopurine (6H8MP) Assays

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for 6-Hydroxy-8-mercaptopurine (6H8MP) assays. As a critical metabolite of thiopurine drugs, accurate and reproducible quantification of 6H8MP is paramount for therapeutic drug monitoring and clinical research.[1][2][3] However, its inherent chemical instability, particularly the thiol group's susceptibility to oxidation, presents significant analytical challenges.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively. We will address the most common sources of variability, from the moment of sample collection to the final data analysis, ensuring your assay is both robust and reliable.

Section 1: Pre-Analytical & Sample Handling: The Foundation of Reproducibility

The most frequent and often overlooked sources of error occur before the sample ever reaches the analytical instrument. The labile nature of the thiol group in 6H8MP means that variability in collection and initial handling can irreversibly compromise sample integrity.

Q1: My 6H8MP results are highly variable, even when taken from the same patient on the same day. What pre-analytical factors should I investigate?

A1: This is a classic sign of pre-analytical variability. The key is standardization.

  • Anticoagulant Choice: Use EDTA tubes. Heparin can interfere with some downstream enzymatic reactions and sample processing steps. Consistency is crucial.

  • Time to Stabilization: The clock starts ticking the moment the sample is drawn. 6H8MP is prone to oxidation. Samples should be placed on ice immediately and processed as quickly as possible.[4] For optimal reproducibility, a strict timeline from collection to the addition of a reducing agent should be established and validated (e.g., within 30 minutes).

  • Storage Conditions: Whole blood has limited stability at room temperature.[4] If immediate processing is not possible, samples must be kept at 4°C for no more than a few hours before stabilization and long-term storage at -80°C.[4] Avoid repeated freeze-thaw cycles, as this can degrade the analyte and cause inconsistent results.

Q2: I'm consistently seeing unexpectedly low or even undetectable levels of 6H8MP in patient samples where it should be present. Is this an issue with sample stability?

A2: Yes, this strongly points to analyte loss due to oxidation. The thiol (-SH) group on 6H8MP is easily oxidized to form disulfide bridges with itself or other thiol-containing molecules in the blood, like glutathione. This oxidized form will not be detected by most analytical methods.

  • The Critical Role of Reducing Agents: To prevent oxidation, a reducing agent must be added to the sample as early as possible. This agent cleaves any formed disulfide bonds and protects the native thiol group. The two most common choices are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Section 2: Sample Preparation & Analyte Stabilization

This stage is the most critical for ensuring the 6H8MP in your sample is the 6H8MP you measure.

Q3: Which reducing agent is better for my assay: DTT or TCEP?

A3: The choice depends on your specific method and downstream application, but TCEP often holds a slight advantage for LC-MS/MS applications.

  • Mechanism and Stability: DTT is a thiol-containing reductant that works by forming a stable cyclic disulfide.[5] TCEP is a non-thiol phosphine-based reductant that irreversibly reduces disulfides.[5][6] TCEP is significantly more stable in solution, less prone to air oxidation, and effective over a broader pH range compared to DTT.[6][7]

  • Interference: DTT, being a thiol itself, can potentially interfere with certain derivatization or labeling chemistries. TCEP is generally considered non-interfering in this regard.[5][7]

  • Temperature and pH: TCEP is more stable at pH values above 7.5.[6]

Comparative Overview of Common Reducing Agents

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchange (Reversible)Irreversible reduction of disulfides
Stability Prone to air oxidation, especially at neutral/alkaline pH and in the presence of metal ions.[6]More stable to air oxidation; not affected by metal ions.[7][8]
Effective pH Range Narrow, optimal around pH 7-8.Broad, effective from pH 1.5 to 8.5.[6][7]
Odor Strong, unpleasant odor.Odorless.[5]
Downstream Interference Can react with thiol-reactive reagents (e.g., maleimides).[7]Does not react with thiol-reactive reagents.[5]
Recommendation A well-established choice, but requires careful handling and fresh preparation.Often preferred for LC-MS applications due to higher stability and fewer interferences.[9]

Q4: My protein precipitation is inconsistent. Sometimes I get sample breakthrough that clogs my LC column. How can I improve this?

A4: Inefficient protein precipitation is a major source of matrix effects, ion suppression, and instrument downtime. The goal is a clean, particle-free supernatant.

  • Solvent Choice: Cold acetonitrile or methanol are commonly used.[10][11] A 3:1 or 4:1 ratio of organic solvent to whole blood is a good starting point.

  • Mixing is Key: For viscous samples like whole blood, simply adding the sample to the solvent can result in poor mixing and incomplete precipitation.[12] A more robust method is to add the sample to the tube first, followed by the precipitating solvent, and then vortex immediately and vigorously for at least 30 seconds to ensure a homogenous slurry.[12]

  • Temperature and Incubation: Performing the precipitation on ice and allowing the samples to incubate at a low temperature (e.g., -20°C for 20 minutes) after vortexing can enhance the precipitation of proteins.

  • Centrifugation: Ensure your centrifugation is sufficient to create a hard, compact pellet. A minimum of 10,000 x g for 10 minutes is recommended. After centrifugation, carefully aspirate the supernatant without disturbing the pellet.

Workflow Diagram: Recommended Sample Preparation

The following diagram illustrates a robust workflow designed to minimize analyte loss and ensure a clean sample for injection.

G cluster_preanalytical Pre-Analytical Phase cluster_prep Sample Preparation cluster_analysis Analysis BloodDraw 1. Whole Blood Collection (EDTA Tube) Ice 2. Immediate Placement on Ice BloodDraw->Ice < 1 min Stabilize 3. Add Reducing Agent (e.g., TCEP) + Internal Standard Ice->Stabilize < 30 min Vortex1 4. Vortex Briefly Stabilize->Vortex1 Precipitate 5. Add Cold Acetonitrile (3:1 v/v) Vortex1->Precipitate Vortex2 6. Vortex Vigorously (30-60 sec) Precipitate->Vortex2 Incubate 7. Incubate (-20°C, 20 min) Vortex2->Incubate Centrifuge 8. Centrifuge (>10,000 x g, 10 min) Incubate->Centrifuge Supernatant 9. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant LCMS 10. LC-MS/MS Injection Supernatant->LCMS

Caption: Critical steps for 6H8MP sample preparation workflow.

Section 3: Chromatographic & Mass Spectrometric Analysis

Once a stable and clean sample has been prepared, the focus shifts to the analytical instrumentation.

Q5: I'm observing poor peak shape (tailing, broadening) for 6H8MP. What are the common causes?

A5: Poor peak shape compromises resolution and integration, leading to inaccurate quantification.

  • Column Choice: A modern C18 column with high surface area and end-capping is a good starting point.[10][13] Ensure the column is not degraded or clogged.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of 6H8MP. A small amount of an acid modifier like formic acid (0.1%) is commonly used to ensure consistent protonation and good peak shape in positive ion mode ESI.[14]

  • Sample Solvent vs. Mobile Phase Mismatch: Injecting a sample in a solvent that is much stronger (i.e., higher organic content) than your initial mobile phase composition can cause peak distortion. If possible, the final sample solvent should be similar to the starting mobile phase conditions.

  • Extra-Column Dead Volume: Check all fittings and tubing for excessive length or poor connections between the injector, column, and mass spectrometer, as this can cause peak broadening.

Q6: My signal intensity for 6H8MP is inconsistent between runs, leading to poor precision. How can I troubleshoot my LC-MS/MS method?

A6: Signal fluctuation is often a result of matrix effects or source instability.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) can suppress the ionization of 6H8MP in the mass spectrometer source.[15][16]

    • Diagnosis: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

    • Solution: Improve your sample cleanup (see Q4) or adjust your chromatography to move the 6H8MP peak away from the suppression zone. A stable isotope-labeled internal standard (SIL-IS) for 6H8MP is the best way to compensate for matrix effects, as it will be suppressed to the same extent as the analyte.

  • Source Contamination: The ESI source is prone to contamination from non-volatile components in the sample. This buildup can lead to a gradual or sudden drop in signal. Regularly clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol.

  • Mobile Phase Preparation: Ensure mobile phases are prepared fresh and are properly degassed to prevent bubble formation, which can cause pressure fluctuations and unstable spray.

Logical Troubleshooting Flowchart

Use this flowchart to systematically diagnose issues with your assay.

G start Poor Reproducibility or Low Recovery check_preanalytical Review Pre-Analytical? (Collection, Handling, Storage) start->check_preanalytical preanalytical_issue Standardize Collection Time, Temp, Anticoagulant. Ensure Prompt Stabilization. check_preanalytical->preanalytical_issue Yes check_sample_prep Review Sample Prep? (Reduction, Precipitation) check_preanalytical->check_sample_prep No preanalytical_issue->check_sample_prep sample_prep_issue Optimize Reducing Agent (TCEP). Improve Precipitation (Vortex, Temp, g-force). check_sample_prep->sample_prep_issue Yes check_lc Review Chromatography? (Peak Shape, Retention) check_sample_prep->check_lc No sample_prep_issue->check_lc lc_issue Check Column Health. Adjust Mobile Phase pH. Match Sample/Mobile Phase. check_lc->lc_issue Yes check_ms Review MS Signal? (Intensity, Stability) check_lc->check_ms No lc_issue->check_ms ms_issue Investigate Matrix Effects. Clean Ion Source. Use Stable Isotope IS. check_ms->ms_issue Yes end_node Assay Optimized check_ms->end_node No ms_issue->end_node

Caption: Systematic troubleshooting flowchart for 6H8MP assays.

Detailed Protocols

Protocol 1: Whole Blood Sample Collection and Stabilization

  • Collection: Draw whole blood into a 4 mL K2-EDTA vacutainer tube.

  • Immediate Cooling: Place the tube immediately into an ice-water bath.

  • Aliquoting: Within 30 minutes of collection, gently invert the tube 8-10 times to mix. Transfer 500 µL of whole blood to a pre-labeled 1.5 mL microcentrifuge tube that is also kept on ice.

  • Stabilization: Add 10 µL of a freshly prepared 100 mM TCEP solution (in water) and 10 µL of the internal standard solution to the 500 µL blood aliquot.

  • Mixing: Vortex the tube gently for 5 seconds.

  • Storage: Immediately cap and store the stabilized sample at -80°C until analysis.

Protocol 2: 6H8MP Extraction from Stabilized Whole Blood

  • Thaw: Thaw the stabilized blood samples on ice.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the 520 µL sample.

  • Vortex: Immediately cap the tube and vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Incubation: Place the tube in a -20°C freezer for 20 minutes.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new labeled tube, being careful not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex for 15 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

By implementing these rigorous, scientifically-grounded procedures and troubleshooting guides, you can significantly enhance the reproducibility and accuracy of your 6H8MP assays.

References

  • Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. (2018). National Institutes of Health. [Link]

  • Development and validation of LC–MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism. (2018). ResearchGate. [Link]

  • Simultaneous Analytical Method Development of 6-Mercapto- purine and 6-Methylmercaptopurine in Plasma by High Perfor - Journal of Young Pharmacists. (2017). Journal of Young Pharmacists. [Link]

  • (PDF) HPLC Determination of the Levels of 6-Mercaptopurine Metabolites Suitable for the Clinical Risk Assessment of its Toxicity among Egyptian Children with Acute Lymphocytic Leukemia. (2017). ResearchGate. [Link]

  • Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. (2021). National Institutes of Health. [Link]

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. (1999). Analytical Biochemistry. [Link]

  • Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. (2024). Chromatography Online. [Link]

  • TCEP or DTT? (2014). Proteomics and Mass Spectrometry Core Facility. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

  • LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. (2021). Frontiers in Pharmacology. [Link]

  • Simultaneous UPLC-MS/MS Determination of 6-mercaptopurine, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs. (2019). PubMed. [Link]

  • Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2024). PubMed. [Link]

  • Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. (2021). MDPI. [Link]

  • Protein Precipitation Method. (n.d.). Phenomenex. [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2020). National Institutes of Health. [Link]

  • Effect of buffer and antioxidant on stability of a mercaptopurine suspension. (2006). ResearchGate. [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2004). PubMed. [Link]

  • (PDF) A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. (1999). ResearchGate. [Link]

  • Development And Validation Of A Stability-Indicating Rp-Hplc Method For The Estimation Of Mercaptopurine In Pharmaceutical Formulation. (2023). Journal of Molecular Science. [Link]

  • A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. (1999). PubMed. [Link]

  • Analysis of 6-mercaptopurine in serum or plasma using high performance liquid chromatography. (1983). PubMed. [Link]

  • 6-Mercaptopurine- Summary Fact Sheet. (n.d.). BLMKICB Medicines Optimisation. [Link]

  • Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. (2004). ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 8-Mercaptohypoxanthine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Mercaptohypoxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic route to this important thiopurine derivative.

I. Overview of 8-Mercaptohypoxanthine Synthesis

The synthesis of 8-Mercaptohypoxanthine, a key intermediate in the development of various therapeutic agents, typically proceeds through a two-step process. The most common and reliable method involves the bromination of hypoxanthine at the C8 position, followed by a nucleophilic substitution with a sulfur source, often thiourea. This approach, while generally effective, is not without its challenges, including incomplete reactions, side product formation, and purification difficulties. Understanding the nuances of each step is critical for a successful synthesis.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nucleophilic Thiolation cluster_2 Purification Hypoxanthine Hypoxanthine 8-Bromohypoxanthine 8-Bromohypoxanthine Hypoxanthine->8-Bromohypoxanthine Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Hypoxanthine Solvent_1 Solvent (e.g., DMF, Acetic Acid) Solvent_1->Hypoxanthine Intermediate Intermediate 8-Bromohypoxanthine->Intermediate Reaction Thiourea Thiourea Thiourea->8-Bromohypoxanthine Base Base (e.g., NaOEt, NaOH) Base->8-Bromohypoxanthine Solvent_2 Solvent (e.g., Ethanol) Solvent_2->8-Bromohypoxanthine 8-Mercaptohypoxanthine 8-Mercaptohypoxanthine Intermediate->8-Mercaptohypoxanthine Hydrolysis Purified Product Purified Product 8-Mercaptohypoxanthine->Purified Product Recrystallization/ Chromatography

Caption: General workflow for the synthesis of 8-Mercaptohypoxanthine.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis of 8-Mercaptohypoxanthine.

Step 1: Bromination of Hypoxanthine

Question 1: My bromination of hypoxanthine is sluggish and results in a low yield of 8-bromohypoxanthine. What are the likely causes and how can I improve it?

Answer: A low yield in the bromination step can stem from several factors. The C8 position of the purine ring is electron-rich and susceptible to electrophilic attack, but the reaction conditions must be carefully controlled.[1]

  • Insufficient Activation of the Brominating Agent: Ensure your N-bromosuccinimide (NBS) is of high purity and has been stored properly to avoid decomposition. The reaction is often catalyzed by a radical initiator like AIBN or benzoyl peroxide, or by light. Ensure your reaction is not being shielded from ambient light if a photochemical initiation is intended.

  • Suboptimal Solvent Choice: Dimethylformamide (DMF) is a common solvent for this reaction. However, if you are experiencing issues, consider using glacial acetic acid, which can help to protonate the purine ring and further activate it towards electrophilic substitution.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes increase the reaction rate. However, monitor the reaction closely by TLC to avoid the formation of degradation products.

  • Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction has stalled, a small additional charge of the brominating agent can be added.

Question 2: I am observing the formation of multiple spots on my TLC plate during the bromination reaction. What are these side products and how can I minimize them?

Answer: The formation of multiple products suggests a lack of selectivity or over-bromination.

  • Dibromination: Although less common for hypoxanthine compared to other purines, dibromination at other positions on the purine ring can occur, especially with an excess of the brominating agent or prolonged reaction times. To minimize this, use a stoichiometric amount of the brominating agent (or a slight excess, e.g., 1.1 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.

  • Degradation: Purines can be susceptible to degradation under harsh reaction conditions. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.

  • Solvent-Related Impurities: If using DMF, be aware that it can decompose to form dimethylamine, which can react with the starting material or product. Using freshly distilled DMF can mitigate this issue.

Step 2: Thiolation of 8-Bromohypoxanthine

Question 3: The conversion of 8-bromohypoxanthine to 8-mercaptohypoxanthine is incomplete. How can I drive the reaction to completion?

Answer: Incomplete conversion in the thiolation step is a common hurdle. The key is to ensure efficient nucleophilic attack by the sulfur source.

  • Choice of Sulfur Source: Thiourea is a widely used and effective reagent for this transformation. It initially forms an isothiouronium salt intermediate, which is then hydrolyzed to the desired thiol. Ensure your thiourea is dry and of high purity.

  • Base Strength and Stoichiometry: A strong base is typically required to facilitate the reaction and the subsequent hydrolysis of the intermediate. Sodium ethoxide in ethanol is a common choice. Ensure you are using a sufficient amount of base (at least 2 equivalents: one to react with thiourea and one to neutralize the HBr byproduct).

  • Reaction Temperature and Time: This reaction often requires heating to reflux in a solvent like ethanol to proceed at a reasonable rate. Monitor the reaction by TLC until the 8-bromohypoxanthine is consumed.

  • Solubility Issues: Thiopurines are known for their poor solubility in many organic solvents.[2] This can hinder the reaction rate. Using a solvent system in which both the starting material and reagents have reasonable solubility is crucial. A mixture of ethanol and water can sometimes improve solubility.

Question 4: I am getting a significant amount of a side product that I suspect is the corresponding disulfide. How can I prevent its formation?

Answer: The thiol group in 8-mercaptohypoxanthine is susceptible to oxidation to form a disulfide, especially in the presence of air (oxygen).

  • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Reducing Agents in Workup: During the workup, the addition of a mild reducing agent, such as sodium thiosulfate or dithiothreitol (DTT), can help to reduce any disulfide that has formed back to the desired thiol.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to air.

Purification and Handling

Question 5: I am struggling to purify the final 8-Mercaptohypoxanthine product. What are the best methods?

Answer: The purification of thiopurines can be challenging due to their low solubility and potential for oxidation.

  • Recrystallization: Recrystallization is often the most effective method for purifying 8-Mercaptohypoxanthine. Due to its poor solubility, finding a suitable solvent system is key. A common approach is to dissolve the crude product in a dilute aqueous base (e.g., 0.1 M NaOH) and then re-precipitate it by acidifying with an acid like acetic acid. This should be done carefully to avoid product degradation.

  • Column Chromatography: While possible, column chromatography can be difficult due to the polar nature of the compound and its tendency to streak on silica gel. If this method is necessary, consider using a reverse-phase silica gel (C18) with a mobile phase of water and a polar organic solvent like methanol or acetonitrile.

  • Washing: Thoroughly washing the crude product with water and then a non-polar organic solvent like diethyl ether or hexane can help to remove soluble impurities.

Question 6: My final product is unstable and seems to be decomposing upon storage. How can I improve its stability?

Answer: The thiol group is prone to oxidation, which can lead to product degradation over time.

  • Storage Conditions: Store the purified 8-Mercaptohypoxanthine under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It should be kept in a cool, dark, and dry place. A desiccator is recommended.

  • Antioxidants: For long-term storage, especially in solution, the addition of a small amount of an antioxidant like DTT can help to prevent oxidation.

III. Experimental Protocols

Protocol 1: Synthesis of 8-Bromohypoxanthine
  • To a stirred suspension of hypoxanthine (1.0 eq) in anhydrous DMF, add N-bromosuccinimide (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 8-bromohypoxanthine.

Protocol 2: Synthesis of 8-Mercaptohypoxanthine
  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (2.2 eq) in absolute ethanol), add thiourea (1.2 eq) and stir until it dissolves.

  • Add 8-bromohypoxanthine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.

  • After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~5-6 with glacial acetic acid.

  • A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash it with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

IV. Data Summary Table

ParameterStep 1: BrominationStep 2: Thiolation
Key Reagents Hypoxanthine, NBS8-Bromohypoxanthine, Thiourea, Sodium Ethoxide
Solvent DMF, Acetic AcidEthanol
Temperature Room Temperature to 50°CReflux
Reaction Time 4-6 hours3-5 hours
Typical Yield 70-85%60-80%

V. Visualization of Key Processes

Reaction Mechanism: Thiolation with Thiourea

G 8-Bromohypoxanthine 8-Bromohypoxanthine Isothiouronium Isothiouronium Intermediate 8-Bromohypoxanthine->Isothiouronium Nucleophilic Attack Thiourea Thiourea Thiourea->Isothiouronium 8-Mercaptohypoxanthine 8-Mercaptohypoxanthine Isothiouronium->8-Mercaptohypoxanthine Hydrolysis Urea Urea Isothiouronium->Urea Hydroxide OH⁻ Hydroxide->8-Mercaptohypoxanthine G Start Low Yield or Incomplete Reaction Step1 Bromination Step? Start->Step1 Step2 Thiolation Step? Start->Step2 Step1->Step2 No Check_NBS Check NBS Purity & Reaction Conditions Step1->Check_NBS Yes Check_Base Check Base Stoichiometry & Strength Step2->Check_Base Yes Optimize_Temp Optimize Temperature/ Solvent Check_NBS->Optimize_Temp Conditions OK? Monitor_TLC Monitor by TLC Optimize_Temp->Monitor_TLC Optimize_Solvent Optimize Solvent for Solubility Check_Base->Optimize_Solvent Base OK? Inert_Atmosphere Use Inert Atmosphere Optimize_Solvent->Inert_Atmosphere

Caption: A decision tree for troubleshooting low yields.

VI. Frequently Asked Questions (FAQs)

Q1: Can I use other sulfur sources besides thiourea?

A: Yes, other sulfur nucleophiles such as sodium hydrosulfide (NaSH) or potassium thioacetate followed by hydrolysis can be used. However, thiourea is often preferred due to its stability, ease of handling, and generally good yields. [3] Q2: Is it necessary to protect the other functional groups on the hypoxanthine ring during these reactions?

A: For the synthesis of 8-Mercaptohypoxanthine, protection of the lactam and amine functionalities is generally not required. The C8 position is sufficiently activated for electrophilic bromination, and the subsequent nucleophilic substitution proceeds selectively at the C8-Br bond.

Q3: What are the key safety precautions I should take when performing this synthesis?

A: Standard laboratory safety precautions should be followed. N-bromosuccinimide is a lachrymator and should be handled in a fume hood. Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment. Sodium metal is highly reactive with water and should be handled with extreme care under anhydrous conditions.

Q4: How can I confirm the identity and purity of my final product?

A: The identity of 8-Mercaptohypoxanthine can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Q5: Are there alternative synthetic routes to 8-Mercaptohypoxanthine?

A: While the bromination-thiolation route is the most common, other methods exist. For instance, direct C-H thiolation at the C8 position is an area of active research but often requires specialized catalysts and conditions. [4]Another approach involves the cyclization of a suitably substituted imidazole precursor.

VII. References

  • Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. PMC - PubMed Central. Available at: [Link]

  • Advances in the Management of Pediatric Inflammatory Bowel Disease: From Biologics to Small Molecules. MDPI. Available at: [Link]

  • Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers. Available at: [Link]

  • Simplified metabolism of thiopurines and modes of action according to... ResearchGate. Available at: [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

  • Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease. NIH. Available at: [Link]

  • Synthesis and anticancer activity of thiosubstituted purines. PMC - NIH. Available at: [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. PMC - NIH. Available at: [Link]

  • Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. PubMed. Available at: [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]

  • Mechanism of the isotopic exchange of the C-8 hydrogen of purines in nucleosides and in deoxyribonucleic acid | Biochemistry. ACS Publications. Available at: [Link]

  • Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease. PMC - NIH. Available at: [Link]

  • Direct Regioselective C-H Cyanation of Purines. PMC - NIH. Available at: [Link]

  • (PDF) Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. ResearchGate. Available at: [Link]

  • Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era? PMC - NIH. Available at: [Link]

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Solving peak tailing issues in chromatography of 6-Hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving chromatographic issues with 6-Hydroxy-8-mercaptopurine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal peak shape for this compound. This guide provides in-depth, mechanistically-driven troubleshooting strategies in a direct question-and-answer format.

Understanding the Challenge: The Chemistry of 6-Hydroxy-8-mercaptopurine

6-Hydroxy-8-mercaptopurine is a purine analog characterized by its polar and ionizable nature. Its structure, containing hydroxyl, thiol, and multiple nitrogen functional groups, makes it susceptible to multiple retention mechanisms in liquid chromatography, which is a primary cause of poor peak shape, particularly peak tailing.[1] Two key properties are central to the chromatographic challenges:

  • Secondary Silanol Interactions: The molecule's polar functional groups can form strong hydrogen bonds or ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These interactions are a common source of peak tailing for polar and basic compounds.[1][4]

  • Metal Chelation: The sulfur and nitrogen atoms in the purine ring system act as effective chelating agents for metal ions.[5][6] Trace metal contamination, either from the silica packing material or from stainless steel components of the HPLC system, can lead to strong, undesirable interactions with the analyte, causing severe peak distortion.[7][8]

This guide will address these core issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for 6-Hydroxy-8-mercaptopurine is tailing. What are the most common initial checks I should perform?

A1: Peak tailing often indicates an issue with the fundamental setup of your chromatographic system or method. Before delving into complex chemical optimizations, always verify the basics. Tailing can be caused by issues unrelated to analyte-specific chemistry, such as extra-column band broadening or physical deterioration of the column.[2][9]

Initial Troubleshooting Workflow:

  • Verify System Connections: Ensure all fittings, especially between the injector, column, and detector, are secure and properly seated. Improperly swaged ferrules or gaps in the flow path can introduce dead volume, a common cause of peak tailing.[10]

  • Inspect the Guard Column and Column Frit: A partially blocked inlet frit or a contaminated guard column can distort peak shape.

    • Protocol: Replace the guard column. If tailing improves, the guard column was the source. If not, disconnect the column, reverse it, and flush it to waste with a strong solvent (disconnect from the detector first) to attempt to clear any blockage on the inlet frit.[1]

  • Assess Column Health: The column itself may be the problem. A void at the column inlet or deterioration of the packed bed can lead to tailing.

    • Protocol: Substitute the current column with a new or known-good column of the same type. If the peak shape improves dramatically, the original column has degraded and should be replaced.[7] It is highly recommended to run a benchmarking standard on any new column to establish its performance baseline for future troubleshooting.[7]

Q2: How does mobile phase pH affect the peak shape of 6-Hydroxy-8-mercaptopurine, and how can I optimize it?

A2: Mobile phase pH is one of the most critical factors for controlling the peak shape of ionizable compounds like 6-Hydroxy-8-mercaptopurine. The pH governs the ionization state of both the analyte and the stationary phase's residual silanol groups, which are the primary sites for secondary interactions.

The Mechanism: Silica-based stationary phases contain silanol groups (Si-OH) which are acidic. At mobile phase pH values above approximately 3.5, these silanols begin to deprotonate, acquiring a negative charge (Si-O⁻).[2] If 6-Hydroxy-8-mercaptopurine is protonated (carries a positive charge) at this pH, a strong ionic interaction can occur, leading to a secondary retention mechanism and significant peak tailing.[1][3]

Optimization Strategy: Suppress Silanol Ionization

The most effective strategy is to lower the mobile phase pH to a range where the vast majority of silanol groups are protonated and neutral.

Recommended Protocol: pH Adjustment

  • Target pH: Adjust your mobile phase to a pH between 2.5 and 3.0 . This ensures the silanol groups are fully protonated, minimizing their ability to interact with the analyte.[4][11]

  • Buffer Selection: Use a buffer to maintain a stable pH. Phosphoric acid or formic acid are common choices for creating acidic mobile phases.

  • Implementation:

    • Prepare the aqueous component of your mobile phase (e.g., water with 0.1% formic acid, or a 20 mM phosphate buffer).

    • Adjust the pH to the target value using the corresponding acid (e.g., phosphoric acid for a phosphate buffer).

    • Filter the buffer before mixing with the organic modifier.

Q3: I've adjusted the pH, but peak tailing persists. Could metal contamination be the cause?

A3: Yes. Given the strong metal-chelating nature of the mercaptopurine structure, interaction with metal ions is a highly probable cause of persistent peak tailing that is not resolved by pH adjustment.[5][6] Trace metals can leach from stainless steel instrument components (tubing, frits) or be present as impurities in the silica stationary phase.[7][12]

The Mechanism: 6-Hydroxy-8-mercaptopurine can form coordinate covalent bonds with metal ions (e.g., Fe³⁺, Ti⁴⁺) present in the system. This chelation creates a strong, secondary retention mechanism that significantly delays a portion of the analyte molecules as they pass through the column, resulting in a tailed peak.

Troubleshooting Metal Contamination:

There are two primary approaches: passivating the system to remove metal ions and adding a competitive chelating agent to the mobile phase.

Protocol 1: System Passivation with EDTA

This procedure cleanses the HPLC system of reactive metal ions. Always remove the column before passivating the system.

  • Prepare Passivation Solution: Create a mobile phase containing 5-10 µM (micromolar) of ethylenediaminetetraacetic acid (EDTA) in both your aqueous (A) and organic (B) solvents.[13]

    • Caution: Ensure the concentration is micromolar, not millimolar, to avoid precipitation and potential MS ion suppression.[13]

  • Flush the System: Purge the entire HPLC system (pump, injector, tubing) thoroughly with the EDTA-containing mobile phases for at least 30-60 minutes.

  • Re-equilibrate: Replace the passivation solution with your regular analytical mobile phase and flush the system again to remove all traces of EDTA before reconnecting the column.

Protocol 2: Using a Mobile Phase Additive

Adding a small amount of a chelating agent to every mobile phase run can continuously prevent metal interactions.

  • Additive: Add 5-10 µM EDTA directly to your standard mobile phase.[13]

  • Benefit: This acts as a "scavenger," binding to any free metal ions in the system or on the column, making them unavailable to interact with your analyte. This can significantly improve peak shape and reproducibility.[13][14]

AdditiveTypical ConcentrationMechanism of ActionReference
Formic Acid 0.1% (v/v)Suppresses silanol ionization by lowering mobile phase pH.[15]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong acid for suppressing silanol ionization; also acts as an ion-pairing agent. Can suppress MS signal.[15]
EDTA 5-10 µMActs as a chelating agent, binding stray metal ions in the system to prevent analyte interaction.[13]
Triethylamine (TEA) 5-20 mMA competing base that blocks active silanol sites. An older technique, can shorten column life.[11][16]
Q4: What alternative column chemistries or chromatography modes should I consider if a standard C18 column fails?

A4: If optimizing the mobile phase on a standard C18 column does not resolve the peak tailing, the stationary phase itself is the next logical target. Modern columns offer advanced chemistries to mitigate the issues seen with polar, chelating compounds.

Recommended Column Strategies:

  • High-Purity, End-Capped Columns: Switch to a column packed with modern, high-purity "Type B" silica, which has significantly lower metal content.[4][11] Ensure the column is thoroughly "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them far less interactive.[1][17]

  • Polar-Embedded or Hybrid Stationary Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to shield the analyte from interacting with underlying silanol groups, resulting in improved peak shape for basic and polar compounds.[2] Hybrid silica-organic particles also offer reduced silanol activity and improved pH stability.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For a very polar compound like 6-Hydroxy-8-mercaptopurine, HILIC is an excellent alternative to reversed-phase. In HILIC, a polar stationary phase (like bare silica, zwitterionic, or amide phases) is used with a mobile phase high in organic content.[18][19]

    • Mechanism: HILIC retains polar analytes via partitioning into a water-enriched layer on the stationary phase surface. This mode is often better suited for polar compounds that show little or no retention in reversed-phase and can provide excellent peak shapes without tailing.[20][21]

Column TypeKey FeatureBest For...Reference
Modern End-Capped C18 High-purity silica, minimal residual silanols.General first-choice for reversed-phase.[1][4]
Polar-Embedded Phase Polar group embedded in alkyl chain.Improving peak shape for polar/basic analytes in reversed-phase.[2]
Hybrid Particle Phase Silica-organic hybrid material.Enhanced pH stability and reduced silanol activity.[4]
HILIC (e.g., Amide, Zwitterionic) Polar stationary phase.Highly polar analytes that are poorly retained or show tailing in reversed-phase.[18][19]
Visualized Troubleshooting & Mechanisms

To provide a clear, actionable path, the following diagrams illustrate both the troubleshooting workflow and the underlying chemical interactions responsible for peak tailing.

G cluster_0 Systematic Troubleshooting Workflow start Observe Peak Tailing (Asymmetry > 1.2) check_system 1. Check System Hardware start->check_system connections Tighten Fittings, Check for Dead Volume check_system->connections Loose? guard_col Replace Guard Column check_system->guard_col Contaminated? check_mobile_phase 2. Optimize Mobile Phase ph_adjust Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) check_mobile_phase->ph_adjust check_column 3. Evaluate Column new_col Test with New Column (Same Chemistry) check_column->new_col connections->check_mobile_phase Issue Persists guard_col->check_mobile_phase Issue Persists metal_chelate Add Chelator (e.g., 10µM EDTA) ph_adjust->metal_chelate Tailing Persists end_node Symmetric Peak Achieved ph_adjust->end_node Problem Solved metal_chelate->check_column Tailing Persists metal_chelate->end_node Problem Solved alt_chem Switch to Alternative Chemistry (Polar-Embedded or HILIC) new_col->alt_chem Tailing Persists new_col->end_node Problem Solved alt_chem->end_node Problem Solved

Caption: A step-by-step workflow for diagnosing and solving peak tailing.

Caption: Mechanisms of secondary interactions leading to peak tailing.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). PURINETHOL (mercaptopurine) Label. Accessdata.fda.gov. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Mercaptopurine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Mercaptopurine. PubChem. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Retrieved from [Link]

  • Das, M., & Livingstone, S. E. (1978). Metal chelates as anti-cancer agents. II cytotoxic action of palladium and platinum complexes of 6-mercaptopurine and thioguanine. British Journal of Cancer, 38(2), 325–328. Retrieved from [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Al-Hussaini, M. S., et al. (2021). Transition metal complexes of 6-mercaptopurine: Characterization, Theoretical calculation, DNA-Binding, molecular docking, and anticancer activity. KAUST Repository. Retrieved from [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Nacalai Tesque, Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America.
  • Podsiadlo, P., et al. (2008). Gold nanoparticles enhance the anti-leukemia action of a 6-mercaptopurine chemotherapeutic agent. Langmuir, 24(2), 568–574. Retrieved from [Link]

  • ResearchGate. (2025). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • Technology Networks. (2025). Overcoming Metal Interference in HPLC. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ResearchGate. (2025). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • MDPI. (n.d.). Chelation in Metal Intoxication. Retrieved from [Link]

  • MDPI. (2024). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Taylor, T. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Chromatography Online. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA - How To. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Chantin, C., et al. (1996). Liquid-chromatographic study of purine metabolism abnormalities in purine nucleoside phosphorylase deficiency. Clinical Chemistry, 42(2), 326–328. Retrieved from [Link]

  • MDPI. (n.d.). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Retrieved from [Link]

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Validation & Comparative

A Technical Guide to the Specificity of 6-Hydroxy-8-mercaptopurine as a Xanthine Oxidase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic enzyme inhibition, the pursuit of specificity is paramount. This guide provides a detailed evaluation of 6-Hydroxy-8-mercaptopurine as a xanthine oxidase (XO) inhibitor, presenting a critical comparison against the established clinical agents, allopurinol and febuxostat. By synthesizing available experimental data, we aim to offer a nuanced understanding of its potential as a selective modulator of purine metabolism.

The Central Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase (XO) is a key flavoprotein enzyme that plays a crucial role in the catabolism of purines.[1] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] While essential for purine degradation, the overactivity of XO can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2] Furthermore, the enzymatic activity of XO produces reactive oxygen species (ROS), implicating it in various pathological conditions beyond gout, including cardiovascular diseases.[2]

The inhibition of xanthine oxidase is a well-established therapeutic strategy for managing hyperuricemia and gout.[2] However, the ideal inhibitor should exhibit high specificity for XO to minimize off-target effects and associated toxicities.

The Emergence of 6-Hydroxy-8-mercaptopurine: A Tale of Preferential Inhibition

6-Hydroxy-8-mercaptopurine is a metabolite of the anticancer and immunosuppressive drug 6-mercaptopurine (6-MP).[2] The metabolic clearance of 6-MP is significantly influenced by xanthine oxidase, which hydroxylates it to the inactive metabolite, 6-thiouric acid.[2] This metabolic pathway reduces the bioavailability and therapeutic efficacy of 6-MP.

Interestingly, 6-Hydroxy-8-mercaptopurine has been identified as a preferential inhibitor of xanthine oxidase, demonstrating a unique specificity profile. It selectively inhibits the metabolism of 6-MP by XO while having a lesser effect on the conversion of xanthine to uric acid.[2] This preferential inhibition presents a compelling therapeutic strategy to enhance the efficacy of 6-MP in cancer chemotherapy by preventing its degradation, without significantly disrupting the natural purine degradation pathway.

Comparative Analysis of Xanthine Oxidase Inhibitors

A thorough evaluation of a novel inhibitor necessitates a direct comparison with existing therapeutic options. Here, we compare the specificity, mechanism of action, and kinetic parameters of 6-Hydroxy-8-mercaptopurine with allopurinol and febuxostat.

Mechanism of Action and Specificity Profile

Allopurinol , a purine analog, acts as a suicide inhibitor of xanthine oxidase.[2] Its structural similarity to hypoxanthine allows it to bind to the active site of XO. However, this purine-like structure is also responsible for its lack of specificity. Allopurinol and its active metabolite, oxypurinol, have been shown to inhibit other enzymes involved in purine and pyrimidine metabolism, including orotate phosphoribosyltransferase and orotidine-5'-monophosphate decarboxylase. This cross-reactivity can lead to undesirable side effects.

Febuxostat , a non-purine selective inhibitor of xanthine oxidase, represents a significant advancement in specificity.[3] Its distinct chemical structure allows for potent inhibition of XO without significantly affecting other enzymes in the purine and pyrimidine metabolic pathways.[3] This high degree of selectivity contributes to its favorable safety profile.[4]

6-Hydroxy-8-mercaptopurine exhibits a unique form of specificity. Its primary role as an inhibitor is in the context of 6-mercaptopurine metabolism. While it is a potent inhibitor of XO-mediated 6-MP hydroxylation, its inhibitory effect on the oxidation of the natural substrate, xanthine, is considerably weaker.[2] This "substrate-dependent" specificity is a key differentiator from allopurinol and febuxostat. However, comprehensive data on the inhibitory activity of 6-Hydroxy-8-mercaptopurine against a broader panel of purine and pyrimidine pathway enzymes is currently limited in the available literature.

dot

Caption: Comparative Specificity of Xanthine Oxidase Inhibitors.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of these compounds against xanthine oxidase is summarized in the table below. It is important to note that direct comparison of IC50 and Ki values across different studies can be challenging due to variations in experimental conditions.

InhibitorSubstrateIC50 (µM)Ki (µM)Type of Inhibition
6-Hydroxy-8-mercaptopurine Xanthine17.71 ± 0.295.78 ± 0.48Competitive
6-Mercaptopurine0.54 ± 0.010.96 ± 0.01Competitive
Allopurinol Xanthine~3.0-Suicide Inhibition
Febuxostat Xanthine-0.0006Mixed-type

Data for 6-Hydroxy-8-mercaptopurine from Kalra et al. (2007).[2] Data for Allopurinol and Febuxostat are representative values from various sources.[5][6]

The data clearly illustrates the preferential inhibition of 6-Hydroxy-8-mercaptopurine for the metabolism of 6-mercaptopurine over xanthine, with a significantly lower IC50 and Ki value for the former.

Experimental Protocols for Evaluating Inhibitor Specificity

To ensure the scientific integrity of inhibitor characterization, robust and self-validating experimental protocols are essential.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the inhibitory potential of a compound on the enzymatic activity of xanthine oxidase by monitoring the production of uric acid from xanthine.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine in the buffer to a final concentration of 150 µM.

    • Prepare a stock solution of bovine milk xanthine oxidase (e.g., 1 unit/mL) in the buffer. Dilute to a working concentration of 0.1 units/mL immediately before use.

    • Prepare stock solutions of the test inhibitors (6-Hydroxy-8-mercaptopurine, allopurinol, febuxostat) in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add 50 µL of the phosphate buffer.

    • Add 25 µL of the inhibitor solution at various concentrations. For the control, add 25 µL of the solvent.

    • Add 25 µL of the xanthine oxidase working solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 290 nm using a microplate reader at 1-minute intervals for 15-20 minutes.

    • Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Substrate (Xanthine), Enzyme (XO), Inhibitors Plate Add Buffer, Inhibitor, and Enzyme to Microplate Reagents->Plate Incubate Incubate at 25°C for 15 min Plate->Incubate React Add Xanthine Substrate to Initiate Reaction Incubate->React Measure Measure Absorbance at 290 nm over Time React->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.

Enzyme Inhibition Panel for Specificity Profiling

To assess the broader specificity of an inhibitor, it is crucial to test its activity against a panel of related enzymes.

Step-by-Step Methodology:

  • Enzyme Selection: Select a panel of enzymes involved in purine and pyrimidine metabolism, such as:

    • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)

    • Purine nucleoside phosphorylase (PNP)

    • Orotate phosphoribosyltransferase (OPRT)

    • Orotidine-5'-monophosphate decarboxylase (ODC)

    • Adenosine deaminase (ADA)

  • Assay Adaptation: For each enzyme, utilize an established and validated in vitro activity assay. These assays typically involve monitoring the consumption of a substrate or the formation of a product, often through spectrophotometric or fluorometric methods.

  • Inhibitor Screening: Screen the test inhibitor (e.g., 6-Hydroxy-8-mercaptopurine) at a fixed, high concentration (e.g., 100 µM) against each enzyme in the panel.

  • IC50 Determination: If significant inhibition (>50%) is observed for any off-target enzyme, perform a full dose-response analysis to determine the IC50 value.

  • Data Interpretation: Compare the IC50 value for the target enzyme (xanthine oxidase) with the IC50 values for the off-target enzymes. A significantly higher IC50 for off-target enzymes indicates greater specificity.

Toxicology and Safety Considerations

The safety profile of a drug candidate is as critical as its efficacy.

  • 6-Mercaptopurine (Parent Compound): The parent drug, 6-mercaptopurine, is known to have a narrow therapeutic index and can cause significant side effects, including bone marrow suppression and liver toxicity.[7]

  • 6-Hydroxy-8-mercaptopurine: A preliminary acute toxicity study in mice suggested that 6-Hydroxy-8-mercaptopurine was non-toxic at the tested doses.[2] However, a more comprehensive toxicological evaluation is necessary to fully characterize its safety profile, especially in the context of its potential use in combination chemotherapy. The degradation of 6-mercaptopurine can also generate by-products with higher toxicity than the original compound.[8]

  • Allopurinol and Febuxostat: Both allopurinol and febuxostat are generally well-tolerated, though they can be associated with adverse effects. Allopurinol carries a risk of severe cutaneous adverse reactions, particularly in certain populations. Febuxostat has been associated with a higher risk of cardiovascular events in some studies, leading to a black box warning from the FDA.

Conclusion and Future Directions

6-Hydroxy-8-mercaptopurine presents a compelling profile as a xanthine oxidase inhibitor with a unique, substrate-dependent specificity. Its preferential inhibition of 6-mercaptopurine metabolism over the natural purine degradation pathway offers a promising strategy for enhancing the therapeutic efficacy of 6-MP in cancer treatment.

Key Takeaways:

  • Specificity: 6-Hydroxy-8-mercaptopurine demonstrates remarkable specificity for inhibiting the XO-mediated degradation of 6-mercaptopurine.

  • Comparison: In contrast, allopurinol exhibits off-target effects due to its purine-like structure, while febuxostat is a highly selective non-purine inhibitor of xanthine oxidase.

  • Future Research: To fully elucidate the therapeutic potential of 6-Hydroxy-8-mercaptopurine, further research is warranted in the following areas:

    • Comprehensive screening against a broad panel of purine and pyrimidine metabolism enzymes to definitively establish its off-target profile.

    • In-depth in vivo toxicology and safety studies to validate its preliminary non-toxic profile.

    • Preclinical and clinical studies to evaluate its efficacy in potentiating the anticancer effects of 6-mercaptopurine in relevant cancer models.

By continuing to explore the nuanced specificities of novel inhibitors like 6-Hydroxy-8-mercaptopurine, the field of drug discovery can move closer to developing more effective and safer therapeutic interventions.

References

  • Kalra, S., Jena, G., Tikoo, K., & Mukhopadhyay, A. K. (2007). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. Journal of Biosciences, 32(4), 735-743. [Link]

  • Atkinson, M. R., & Murray, A. W. (1965). Inhibition by 6-mercaptopurine of purine phosphoribosyltransferases from Ehrlich ascites-tumour cells that are resistant to the drug. Biochemical Journal, 94(1), 64-69. [Link]

  • Wikipedia. (2024). Mercaptopurine. [Link]

  • Ye, P., Yang, S., Zhang, W., Lv, Q., Cheng, Q., Mei, M., & Li, Q. (2013). Efficacy and safety of febuxostat versus allopurinol in hyperuricemic patients with or without gout: a meta-analysis. Clinical therapeutics, 35(2), 180-189. [Link]

  • Bolla, S. R., O'Donnell, J. P., & Puga, A. (2014). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 5(13), 4879. [Link]

  • ResearchGate. (n.d.). Comparison between Allopurinol and Febuxostat in management of gout patients - a prospective study. [Link]

  • NIH National Library of Medicine. (2018). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. [Link]

  • MDPI. (2022). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. [Link]

  • ResearchGate. (n.d.). Percentage Inhibition of Xanthine Oxidase Enzyme and IC50 Values of Plants Extract, Urinile and Allopurinol. [Link]

  • PubMed. (1993). Combined prenatal toxicity of 6-mercaptopurine riboside and hydroxyurea in mice. [Link]

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  • Becker, M. A., Schumacher, H. R., Wortmann, R. L., MacDonald, P. A., Eustace, D., Palo, W. A., ... & Joseph-Ridge, N. (2005). Febuxostat compared with allopurinol in patients with hyperuricemia and gout. New England Journal of Medicine, 353(23), 2450-2461. [Link]

  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893. [Link]

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A Comparative Analysis of 6-Hydroxy-8-mercaptopurine and 6-thioguanine: Unraveling Differential Mechanisms and Cytotoxic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimetabolite chemotherapeutics, the thiopurines 6-mercaptopurine (6-MP), the precursor to 6-Hydroxy-8-mercaptopurine, and 6-thioguanine (6-TG) have long been cornerstones in the treatment of hematological malignancies and autoimmune disorders. While structurally similar, their nuanced metabolic pathways and mechanisms of action culminate in distinct cytotoxic profiles and therapeutic windows. This guide provides an in-depth comparison of these two potent agents, supported by experimental data, to aid researchers and drug development professionals in their critical evaluation and application.

Unraveling the Divergent Paths to Cytotoxicity: Mechanism of Action

Both 6-MP and 6-TG are prodrugs that require intracellular activation to exert their cytotoxic effects.[1] However, the subtleties in their metabolic conversion and ultimate cellular targets are key to their differential activities.

6-Mercaptopurine (6-MP): A Dual Assault on Purine Metabolism

6-MP is converted intracellularly to its active metabolite, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] TIMP then exerts a dual-pronged attack on cellular proliferation. Firstly, it is a potent inhibitor of de novo purine synthesis, a critical pathway for the generation of adenine and guanine nucleotides.[1][3] Specifically, the methylated metabolite of TIMP, methylthioinosine monophosphate (MeTIMP), is a powerful inhibitor of glutamine-5-phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme in this pathway.[1][3] This blockade of purine synthesis leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.

Secondly, TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are then incorporated into DNA and RNA.[4] The incorporation of these fraudulent bases disrupts nucleic acid integrity and function, ultimately triggering cell cycle arrest and apoptosis.[2]

6-Thioguanine (6-TG): A Direct Path to DNA Damage

In contrast to 6-MP, 6-TG is more directly converted to its active metabolites. HGPRT directly converts 6-TG to thioguanosine monophosphate (TGMP).[1] TGMP is then phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), which are readily incorporated into DNA and RNA, respectively.[5] The incorporation of thiodeoxyguanosine triphosphate (dGTP) into DNA is the primary driver of 6-TG's cytotoxicity.[1][6] This event leads to the formation of DNA single-strand breaks and activates the DNA mismatch repair (MMR) system, which, in a futile attempt to repair the thiopurine-containing DNA, triggers a G2-M cell cycle arrest and subsequent apoptosis.[1][7][8]

The following diagram illustrates the metabolic activation pathways of 6-MP and 6-TG.

Thiopurine Metabolism cluster_6MP 6-Mercaptopurine (6-MP) Pathway cluster_6TG 6-Thioguanine (6-TG) Pathway 6-MP 6-MP TIMP TIMP 6-MP->TIMP HGPRT MeTIMP MeTIMP TIMP->MeTIMP TPMT TGNs_MP Thioguanine Nucleotides TIMP->TGNs_MP Purine_Synthesis_Inhibition Inhibition of de novo Purine Synthesis MeTIMP->Purine_Synthesis_Inhibition DNA_RNA_MP Incorporation into DNA and RNA TGNs_MP->DNA_RNA_MP 6-TG 6-TG TGMP TGMP 6-TG->TGMP HGPRT TGNs_TG Thioguanine Nucleotides (TGDP, TGTP) TGMP->TGNs_TG DNA_RNA_TG Direct Incorporation into DNA and RNA TGNs_TG->DNA_RNA_TG

Caption: Metabolic activation pathways of 6-Mercaptopurine and 6-Thioguanine.

Comparative Efficacy and Cytotoxicity: A Quantitative Look

Experimental evidence consistently demonstrates that 6-TG is a more potent cytotoxic agent than 6-MP in various cancer cell lines. This is largely attributed to its more direct and efficient conversion to TGNs and subsequent incorporation into DNA.[4][9]

Cell LineDrugIC50 (µM)Reference
MOLT-4 (ALL)6-Mercaptopurine~10[9]
6-Thioguanine~0.5[9]
CCRF-CEM (ALL)6-Mercaptopurine>206 (median)[9]
6-Thioguanine20 (median)[9]
Wilson (Leukemia)6-MercaptopurineNot specified[9]
6-ThioguanineNot specified[9]

Table 1: Comparative IC50 Values of 6-Mercaptopurine and 6-Thioguanine in Leukemia Cell Lines.

The data clearly indicates that significantly lower concentrations of 6-TG are required to achieve a 50% inhibition of cell growth compared to 6-MP in acute lymphoblastic leukemia (ALL) cell lines.[9]

Differential Metabolism and Clinical Implications

The metabolic fate of these thiopurines is also influenced by the enzyme thiopurine S-methyltransferase (TPMT), which methylates both 6-MP and 6-TG.[10] However, TPMT activity is, on average, 34% lower with 6-MP as a substrate compared to 6-TG.[10] Genetic polymorphisms in TPMT can lead to decreased enzyme activity, resulting in the accumulation of active metabolites and an increased risk of severe toxicity. Therefore, TPMT genotyping or phenotyping is often performed prior to thiopurine therapy.

Clinically, while preclinical data suggest the superiority of 6-TG, randomized trials in childhood ALL have not shown a significant difference in overall survival between the two drugs.[11] This may be due to the increased toxicity associated with 6-TG, including a higher risk of veno-occlusive disease of the liver.[11]

Experimental Protocols for Assessing Thiopurine Effects

To facilitate further research in this area, we provide the following standardized protocols for evaluating the cytotoxic and cytostatic effects of 6-MP and 6-TG.

Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat with varying concentrations of 6-MP or 6-TG Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Drug Treatment: Prepare serial dilutions of 6-MP and 6-TG in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Add 10 µL of the MTT stock solution to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12][15]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.[13] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each drug.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with thiopurines.

Workflow Diagram:

Cell Cycle Analysis Workflow Start Start Cell_Culture Culture and treat cells with 6-MP or 6-TG Start->Cell_Culture Harvest_Cells Harvest and wash cells Cell_Culture->Harvest_Cells Fixation Fix cells in cold 70% ethanol Harvest_Cells->Fixation Staining Stain with Propidium Iodide (PI) and RNase A Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with appropriate concentrations of 6-MP, 6-TG, or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet (approximately 1x10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[16]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16][17] Incubate at room temperature for 30 minutes in the dark.[18]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantification of Intracellular Thiopurine Metabolites by HPLC

This protocol provides a framework for the extraction and quantification of intracellular thiopurine metabolites.

Detailed Protocol:

  • Cell Harvesting and Lysis: Treat cells with 6-MP or 6-TG. After the desired incubation time, harvest a known number of cells (e.g., 1x10^7) and wash them with cold PBS. Lyse the cells using a suitable method, such as sonication or freeze-thaw cycles in a lysis buffer.

  • Protein Precipitation: Precipitate proteins from the cell lysate by adding a cold protein precipitation agent, such as perchloric acid or a mixture of methanol and dichloromethane.[19][20] Centrifuge to pellet the precipitated proteins.

  • Sample Preparation: The supernatant containing the thiopurine metabolites can be further processed. For the analysis of thioguanine nucleotides, derivatization with potassium permanganate may be required to enhance detection.[19]

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV or fluorescence detector.[19] Use an appropriate mobile phase and gradient to separate the different thiopurine metabolites.

  • Quantification: Quantify the metabolites by comparing the peak areas to a standard curve generated with known concentrations of the respective metabolite standards.[21]

Conclusion

The choice between 6-mercaptopurine and 6-thioguanine for therapeutic or research applications requires a thorough understanding of their distinct molecular behaviors. While both are effective thiopurines, 6-TG's more direct conversion to cytotoxic nucleotides renders it a more potent agent in vitro. However, this increased potency is accompanied by a different toxicity profile. The experimental protocols provided herein offer a robust framework for researchers to further dissect the differential effects of these important drugs, ultimately contributing to the development of more effective and personalized therapeutic strategies.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Mercaptopurine and Related Hazardous Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 6-Hydroxy-8-mercaptopurine and, by extension, its well-documented parent compound, 6-Mercaptopurine (6-MP). As a potent purine analog used in cancer chemotherapy and research, 6-MP's cytotoxic, mutagenic, and teratogenic properties demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This document moves beyond mere compliance, embedding field-proven insights into a self-validating system of protocols that ensures safety and scientific integrity.

Understanding the Hazard: Beyond the Label

6-Mercaptopurine is an antimetabolite that functions by interfering with nucleic acid synthesis, a mechanism that makes it highly effective against rapidly dividing cells like cancer cells.[1][3] However, this same mechanism poses a significant risk to researchers. Exposure can lead to acute and chronic health effects, including bone marrow suppression, liver toxicity, and developmental toxicity.[1][4] Safety Data Sheets (SDS) classify it as toxic if swallowed, a suspected mutagen, and a reproductive hazard.[2][5] Furthermore, its release into the environment is harmful to aquatic life. The procedures outlined below are designed to mitigate these risks at every stage of the disposal process.

Core Principles of Hazardous Drug Disposal

The foundation of safe disposal rests on three non-negotiable principles:

  • Waste Segregation: Not all waste is created equal. The primary operational choice is to correctly differentiate between bulk hazardous waste (unused chemical) and trace-contaminated materials. This distinction is critical for both safety and regulatory compliance.

  • Regulatory Adherence: Disposal of 6-Mercaptopurine waste is governed by strict regulations from bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

  • Zero Sewer Disposal: Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals, the disposal of any hazardous drug, including 6-Mercaptopurine, down the drain is strictly prohibited in all circumstances.[9]

Personnel Protection: Your First and Last Line of Defense

Before handling any form of 6-Mercaptopurine waste, appropriate Personal Protective Equipment (PPE) is mandatory. The causality behind this requirement is the drug's permeability and the risk of exposure through inhalation, ingestion, or skin contact.[5][10]

Mandatory PPE Ensemble:

  • Gloves: Two pairs of chemotherapy-rated, powder-free latex or nitrile gloves.[6] Double-gloving provides a substantial increase in protection against permeation. The outer glove should be removed and disposed of immediately after handling, while the inner glove is removed after the gown.

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[6][11] The gown must fasten in the back to prevent frontal contamination.

  • Eye and Face Protection: ANSI-compliant safety glasses or splash goggles.[6] When handling powders outside of a containment device, a face shield should be worn in addition to goggles.

  • Respiratory Protection: For handling powders or creating aerosols outside of a certified biological safety cabinet (BSC), a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation.[6]

All handling of open powders or solutions should ideally occur within a Class II Biological Safety Cabinet to provide product, personnel, and environmental protection.[6]

Step-by-Step Waste Disposal Protocols

The following protocols provide a systematic approach to managing different streams of 6-Mercaptopurine waste.

Unused or Expired 6-Mercaptopurine (Bulk Hazardous Waste)

This category includes pure, unused product, expired stock, or grossly contaminated materials from a large spill. This is the most hazardous form of waste and is regulated as acute hazardous waste.

Protocol:

  • Do NOT open the primary container.

  • If the original container is intact and sealed, place it directly into a designated, sealable, and clearly labeled hazardous waste container. These are often black in the U.S. healthcare system.

  • The container label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Mercaptopurine" or "6-Hydroxy-8-mercaptopurine"

    • The associated hazards (e.g., "Toxic," "Cytotoxic")

  • Store the sealed container in a designated, secure Central Accumulation Area (CAA) away from incompatible materials, particularly strong oxidizing agents.[12]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Ensure you receive and retain all disposal manifests as required by the EPA.

Trace-Contaminated Waste

This is the most common waste stream and includes items with residual contamination.

  • Solid Waste: Used PPE (gowns, gloves, masks), empty drug vials, plastic-backed absorbent pads, and other disposable labware.[13]

  • Liquid Waste: Aqueous solutions containing 6-Mercaptopurine (e.g., from dissolved tablets for experiments).[14]

Protocol for Solids:

  • Immediately after use, place all trace-contaminated solid items into a designated, puncture-resistant container with a lid. This container is typically yellow and labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."[13]

  • Do not overfill the container. Seal it when it is three-fourths full.

  • Store the sealed container in the designated waste holding area.

  • This waste stream must be disposed of via incineration by a licensed medical or hazardous waste vendor.[13]

Protocol for Liquids:

  • Collect all aqueous waste solutions containing 6-Mercaptopurine in a dedicated, leak-proof, and shatter-proof container (e.g., a high-density polyethylene bottle).

  • The container must be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.

  • Keep the container sealed when not in use. Store it in secondary containment to prevent spills.

  • Manage this container as bulk hazardous waste for disposal via a licensed contractor.

Contaminated Sharps

This includes needles, syringes, scalpels, or broken glass that have come into contact with 6-Mercaptopurine.

Protocol:

  • Immediately following use, dispose of the entire sharp item directly into a puncture-resistant, leak-proof sharps container specifically designated for chemotherapy waste.[6] These containers are often color-coded (e.g., yellow or red) and clearly labeled "Chemotherapy Sharps."

  • Do not recap, bend, or break needles.

  • Seal the container when it reaches the "full" line.

  • Dispose of the sealed container as trace chemotherapy waste, destined for incineration.[13]

Emergency Procedures: Spill Management

All personnel must be trained on spill management. A dedicated chemotherapy spill kit should be readily accessible.

Protocol for a Small Spill (e.g., <5 mL or a few grams of powder):

  • Secure the Area: Alert others and restrict access to the spill area.

  • Don PPE: Put on the full PPE ensemble described in Section 3, including a respirator for powders.

  • Contain the Spill:

    • Liquids: Cover with an absorbent pad from the spill kit.

    • Solids/Powders: Gently cover with damp absorbent gauze to avoid making the powder airborne.[10] DO NOT dry sweep.

  • Clean the Area: Starting from the outside of the spill and working inward, carefully collect all contaminated materials using scoops or forceps from the kit.

  • Decontaminate: Clean the spill surface three times using a detergent solution, followed by clean water.

  • Dispose: Place all cleanup materials (pads, gauze, used PPE) into the designated hazardous waste container (black for bulk/gross contamination).[10]

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Data Summary and Disposal Workflow

Table 1: 6-Mercaptopurine Waste Classification and Handling Summary
Waste StreamDescriptionContainer TypeDisposal Pathway
Bulk Hazardous Waste Unused/expired product, pure chemical, grossly contaminated items, collected liquid waste solutions.Black (U.S. standard), sealed, rigid, leak-proof container labeled "Hazardous Waste".Licensed Hazardous Waste Contractor.
Trace-Contaminated Waste Used PPE, empty vials, contaminated labware with only residual amounts of the drug.Yellow (U.S. standard), sealed, puncture-resistant container labeled "Trace Chemotherapy Waste".Incineration via a licensed waste contractor.
Contaminated Sharps Needles, syringes, broken glass contaminated with the drug.Yellow or Red, rigid, puncture-resistant sharps container labeled "Chemotherapy Sharps".Incineration via a licensed waste contractor.
Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for proper waste segregation.

G start Waste Generated Containing 6-Mercaptopurine is_sharp Is the item a sharp? start->is_sharp is_bulk Is it bulk chemical, expired product, or grossly contaminated? is_sharp->is_bulk No sharps_container Place in Yellow/Red 'Chemotherapy Sharps' Container is_sharp->sharps_container Yes is_trace Is it a trace-contaminated item (PPE, empty vial)? is_bulk->is_trace No bulk_container Place in Black 'Hazardous Waste' Container is_bulk->bulk_container Yes trace_container Place in Yellow 'Trace Chemotherapy Waste' Container is_trace->trace_container Yes final_disposal Dispose via Licensed Hazardous Waste Vendor is_trace->final_disposal No (Consult EHS) sharps_container->final_disposal bulk_container->final_disposal trace_container->final_disposal

Caption: Decision workflow for segregating 6-Mercaptopurine waste.

Scientific Context: Environmental Persistence and Degradation

Understanding the chemical's stability reinforces the need for meticulous disposal. 6-Mercaptopurine is a persistent molecule with low biodegradability, posing a long-term environmental hazard if not properly managed.[15][16] Research has shown that conventional wastewater treatment is ineffective. However, advanced oxidation processes (AOPs), such as combining UV-C light with hydrogen peroxide (UV-C/H₂O₂) or titanium dioxide (UV-C/TiO₂/H₂O₂), can achieve over 90% degradation of 6-MP in controlled settings.[15] These findings underscore that the only currently viable and compliant disposal method for laboratories is thermal destruction (incineration) or chemical neutralization by a specialized, licensed waste management facility.

References

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  • MDPI. "Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics." MDPI.com. [Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. [Link]

  • Massive Bio. "Purine Nucleoside Analog." MassiveBio.com. [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. [Link]

  • U.S. Food & Drug Administration (FDA). "Drug Disposal: Dispose 'Non-Flush List' Medicine in Trash." FDA.gov. [Link]

  • ResearchGate. "Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics." ResearchGate. [Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA.gov. [Link]

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  • Minnesota Pollution Control Agency. "P-list and F-list of acute hazardous wastes." pca.state.mn.us. [Link]

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  • ACS Publications. "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." ACS Omega. [Link]

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